6-Cyanooxindole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUETYYXRFYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C#N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378396 | |
| Record name | 6-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199327-63-4 | |
| Record name | 6-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxindole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Cyanoindole physical and chemical properties
An In-depth Technical Guide to 6-Cyanoindole: Core Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 6-cyanoindole (CAS No. 15861-36-6). It is intended to be a valuable resource for professionals in research, development, and drug discovery, offering consolidated data, experimental methodologies, and an exploration of its chemical reactivity. 6-Cyanoindole is a versatile heterocyclic building block, and its strategic importance in the synthesis of biologically active molecules and functional materials is well-established.
Core Physical and Chemical Properties
6-Cyanoindole is an aromatic heterocyclic organic compound, appearing as a white to off-white, yellowish, or brown crystalline solid at room temperature.[1][2][3][4] Its structure consists of a fused benzene and pyrrole ring system with a nitrile (-C≡N) substituent at the 6-position. This electron-withdrawing cyano group significantly influences the molecule's electronic landscape and reactivity.[5]
Physical Properties
The physical characteristics of 6-cyanoindole are summarized in the table below. The compound exhibits limited solubility in water but is soluble in various organic solvents.[1][3] It is noted to be sensitive to air and light, recommending storage in a cool, dark place under an inert atmosphere.[6]
| Property | Value | Source(s) |
| CAS Number | 15861-36-6 | [1][2] |
| Molecular Formula | C₉H₆N₂ | [2][4] |
| Molecular Weight | 142.16 g/mol | [2][4] |
| Appearance | White to off-white, yellowish, or brown crystalline solid/powder | [1][2][3][4] |
| Melting Point | 127-132 °C | [2][3][6] |
| Boiling Point | 350.0 ± 15.0 °C (Predicted) | [6][7] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [6][7] |
| pKa | 15.17 ± 0.30 (Predicted) | [1][6] |
| Solubility | Sparingly soluble in water.[1][3] Soluble in methanol, dichloromethane, ethanol, acetone, and dimethylformamide.[1][3][6] | [1][3][6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 6-cyanoindole.[8] The following table summarizes its key spectroscopic features.
| Spectroscopic Technique | Data | Source(s) |
| ¹H NMR (Proton NMR) | Specific chemical shift data is not readily available in the surveyed literature.[8] However, for related indole derivatives, aromatic protons are expected in the 7-8 ppm range, and pyrrolic protons between 6.5 and 7.5 ppm.[8] | [8] |
| ¹³C NMR (Carbon-13 NMR) | Carbon signals are expected in the aromatic region (100-140 ppm), with the nitrile carbon having a distinct chemical shift.[8] A ¹³C NMR spectrum is available for reference.[9] | [8][9] |
| Infrared (IR) Spectroscopy | A strong and sharp characteristic nitrile (-C≡N) stretching band is observed between 2220-2240 cm⁻¹.[8] The N-H stretch of the indole ring is also a prominent feature.[8] | [8] |
| Mass Spectrometry (MS) | The molecular ion peak is expected at an m/z corresponding to the molecular weight of 142.16 g/mol .[8] | [8] |
Chemical Reactivity and Transformations
The chemical behavior of 6-cyanoindole is largely dictated by the potent electron-withdrawing nature of the cyano group, which deactivates the indole ring towards electrophilic aromatic substitution compared to the parent indole.[5] This deactivation affects the benzene portion more significantly but also influences the pyrrole ring.[5] Despite this, 6-cyanoindole remains a versatile intermediate capable of undergoing a variety of chemical transformations.[10][11]
Key reaction types include:
-
N-Functionalization : The indole nitrogen can be readily alkylated or arylated under basic conditions to introduce diverse substituents.[10] The electron-withdrawing cyano group increases the acidity of the N-H proton, which can facilitate its deprotonation.[5]
-
Electrophilic Substitution : While deactivated, the indole ring can still undergo electrophilic substitution, primarily at the C3 position.[10][5] Reactions like the Vilsmeier-Haack or Mannich may require harsher conditions and could result in lower yields compared to electron-rich indoles.[5]
-
Modification of the Cyano Group : The nitrile functionality is a versatile handle that can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into other functional groups, opening pathways to a wide array of derivatives.[10]
-
Palladium-Catalyzed Cross-Coupling : The indole core is suitable for powerful C-C and C-N bond-forming reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[10][5][11] These reactions typically require a halo-substituted 6-cyanoindole precursor.[11]
Role in Drug Discovery and Materials Science
6-Cyanoindole is a crucial intermediate in the synthesis of compounds with significant biological activities.[10] Its derivatives have been investigated as:
-
Dopamine D₄ Receptor Ligands : Utilized in the synthesis of piperazinylmethyl-substituted cyanoindoles that show strong and selective binding to the dopamine D₄ receptor subtype, a target for treating neuropsychiatric disorders.[10][12]
-
Anti-Cancer Agents : The indole scaffold is a privileged structure in medicinal chemistry, and 6-cyanoindole serves as a building block for potent anti-cancer agents, including those that function as tubulin polymerization inhibitors or kinase modulators.[2][13]
-
Serotonin Receptor Modulators : Indole derivatives are well-known for their interactions with serotonin receptors, and the cyano group at the 6-position can influence binding affinity and selectivity.[10]
In materials science, the electronic properties of 6-cyanoindole make it a candidate for developing organic semiconductors, dyes, and polymers for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.[2][14]
Experimental Protocols
The following sections detail generalized methodologies for the synthesis, analysis, and characterization of 6-cyanoindole.
Synthesis of 6-Cyanoindole
Two common routes for the synthesis of 6-cyanoindole are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation.[15]
Method A: Leimgruber-Batcho Synthesis [6][15]
This classical method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.
-
Materials : 4-methyl-3-nitrobenzonitrile, N,N-dimethylformamide (DMF), N,N-dimethylacetamide, ethanol, acetic acid, iron powder, dichloromethane, silica gel.[10][6]
-
Procedure :
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of DMF, add N,N-dimethylacetamide (15.24 g, 128.1 mmol).[6]
-
Stir the reaction mixture at 110 °C for 3 hours.[6]
-
Remove the solvent under reduced pressure.[10]
-
Dissolve the residue in a mixture of 300 mL of ethanol and 300 mL of acetic acid.[6]
-
Heat the mixture to 60 °C and add iron powder (33 g, 594 mmol) in batches.[6]
-
Reflux the reaction mixture for 2 hours.[6]
-
After cooling, filter the reaction through a Hyflo or Celite pad.[6][15]
-
Extract the filtrate with ether.[6]
-
Combine the organic layers, concentrate in vacuo, and purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole.[10][6]
-
Method B: Palladium-Catalyzed Cyanation of 6-Bromoindole [15]
This modern cross-coupling approach converts a carbon-halogen bond on a pre-formed indole ring to a carbon-cyanide bond.
-
Materials : 6-bromoindole, zinc cyanide (Zn(CN)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), anhydrous N,N-dimethylacetamide (DMAc).[15]
-
Procedure (Representative) :
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 6-bromoindole (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).[15]
-
Add anhydrous DMAc.[15]
-
Degas the mixture by bubbling argon through it for 15-20 minutes.[15]
-
Heat the mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[15]
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.[15]
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[15]
-
Determination of Physical Properties
Standard laboratory procedures are employed for characterization.[3]
-
Melting Point : A small, dry sample is finely crushed and packed into a capillary tube.[3] The tube is placed in a melting point apparatus, and the temperature is raised slowly.[3] The range from which the substance starts to melt until it becomes completely liquid is recorded.[3]
-
Solubility (Qualitative) : A small, known amount of 6-cyanoindole is added to a specific volume of a solvent at a controlled temperature.[3] The mixture is agitated, and dissolution is observed visually to classify it as soluble, sparingly soluble, or insoluble.[3]
Acquisition of Spectroscopic Data
-
NMR Spectroscopy : A solution of 6-cyanoindole (5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).[8] Chemical shifts are referenced to tetramethylsilane (TMS).[8]
-
Infrared (IR) Spectroscopy : The IR spectrum of solid 6-cyanoindole is obtained using an FTIR spectrometer.[8] The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[8] A background spectrum is recorded first, and the sample spectrum is typically scanned from 4000-400 cm⁻¹.[8]
References
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Cyanoindole | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Cyanoindole | 15861-36-6 [chemicalbook.com]
- 7. 15861-36-6 CAS MSDS (6-Cyanoindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-Cyanoindole(15861-36-6) 13C NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
6-Cyanoindole (CAS 15861-36-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on 6-cyanoindole, focusing on its synthesis, properties, and applications in medicinal chemistry, particularly in the development of novel therapeutics.
Introduction
6-Cyanoindole, also known as indole-6-carbonitrile, is a versatile heterocyclic building block with the CAS number 15861-36-6.[1] Its structure, featuring an indole scaffold with a nitrile group at the 6-position, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The electron-withdrawing nature of the cyano group modifies the electronic properties of the indole ring and provides a functional handle for various chemical transformations.[2] This guide provides a comprehensive overview of 6-cyanoindole's chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications in drug discovery, particularly in the development of neurological and anti-cancer agents.[2][3]
Chemical and Physical Properties
6-Cyanoindole is a white to off-white or brown crystalline solid at room temperature.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and dimethylformamide.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆N₂ | |
| Molecular Weight | 142.16 g/mol | |
| Melting Point | 127-132 °C | [1] |
| Appearance | White to off-white or brown crystalline solid | [1] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, dimethylformamide, methanol, and dichloromethane. | [1][4] |
Spectroscopic Data
Accurate spectroscopic data is crucial for the characterization and quality control of 6-cyanoindole. While specific experimental spectra are not widely published, the expected spectroscopic characteristics are summarized below.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.0 ppm, with the pyrrolic protons resonating between 6.5 and 7.5 ppm.[5]
-
¹³C NMR: Carbon signals for the aromatic and pyrrolic rings are anticipated in the 100-140 ppm region. The nitrile carbon will have a distinct chemical shift.[5]
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong and sharp peak for the nitrile (C≡N) stretch, typically appearing around 2220-2240 cm⁻¹. Other notable absorptions include the N-H stretch of the indole ring.[5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium-Strong | N-H stretch (Pyrrole) |
| ~2220-2240 | Strong | C≡N stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) is expected at an m/z of 142, corresponding to the molecular weight of 6-cyanoindole.[5] Common fragmentation patterns would likely involve the loss of HCN.[5]
Synthesis of 6-Cyanoindole
Two primary methods for the synthesis of 6-cyanoindole are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of 6-bromoindole.
Leimgruber-Batcho Indole Synthesis
This classic method involves the construction of the indole ring from an o-nitrotoluene precursor.
Caption: Leimgruber-Batcho Synthesis of 6-Cyanoindole.
Experimental Protocol:
-
Enamine Formation: To a stirred solution of 4-methyl-3-nitrobenzonitrile (1.0 equiv) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.25 equiv). Heat the reaction mixture to 110 °C for 3 hours. After completion, cool the reaction and remove the solvent under reduced pressure.
-
Reductive Cyclization: Dissolve the residue from the previous step in a mixture of ethanol and acetic acid. Heat the solution to 60 °C and add iron powder (5.8 equiv) in portions. After the addition is complete, heat the mixture to reflux for 2 hours. Cool the reaction, filter through Celite, and extract with ether. Combine the organic layers, concentrate in vacuo, and purify the residue by silica gel column chromatography to yield 6-cyanoindole (reported yield: 48%).[6]
Palladium-Catalyzed Cyanation of 6-Bromoindole
This modern cross-coupling approach involves the conversion of a carbon-halogen bond to a carbon-cyanide bond on a pre-formed indole scaffold.
Caption: Palladium-Catalyzed Cyanation of 6-Bromoindole.
Experimental Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 6-bromoindole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv).
-
Add anhydrous N,N-dimethylacetamide (DMAc) and degas the mixture.
-
Heat the reaction mixture to approximately 120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Applications in Drug Discovery
6-Cyanoindole serves as a crucial intermediate in the synthesis of various biologically active molecules.
Dopamine D₄ Receptor Ligands
Derivatives of 6-cyanoindole have been investigated as potent and selective ligands for the dopamine D₄ receptor, a target for treating neuropsychiatric disorders.[2]
Caption: Dopamine D4 Receptor Signaling Pathway.
Anti-Cancer Agents
The 6-cyanoindole scaffold is incorporated into various heterocyclic systems to generate compounds with anti-proliferative activity.[5] Key mechanisms of action for these derivatives include inhibition of tubulin polymerization, modulation of protein kinases, and PARP inhibition.[5]
Caption: General workflow for synthesis and evaluation of 6-cyanoindole-based anti-cancer agents.
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity Screening
This assay assesses the metabolic activity of cells as an indicator of cell viability.[1]
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium
-
6-Cyanoindole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the 6-cyanoindole derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value.[1]
Tubulin Polymerization Inhibition Assay
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[1]
Materials:
-
Purified tubulin
-
General tubulin buffer
-
GTP
-
Glycerol
-
96-well plate
-
Spectrophotometer
Protocol:
-
Prepare a tubulin solution in general tubulin buffer containing GTP and glycerol on ice.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately monitor the change in absorbance at 340 nm over time at 37 °C.
-
Plot absorbance versus time to generate polymerization curves and determine the IC₅₀ value for inhibition.[1]
Conclusion
6-Cyanoindole is a chemical intermediate with significant potential in the field of drug discovery and materials science.[7] Its versatile reactivity allows for the synthesis of a diverse range of complex molecules with interesting biological activities, particularly as dopamine D₄ receptor ligands and as scaffolds for novel anti-cancer agents.[2][3] This guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and applications, supported by detailed experimental protocols to facilitate further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
6-Cyanoindole molecular structure and formula
An In-depth Technical Guide on the Molecular Structure and Formula of 6-Cyanoindole
Introduction
6-Cyanoindole, also identified as 1H-indole-6-carbonitrile, is an aromatic heterocyclic organic compound with the chemical formula C₉H₆N₂.[1] Its molecular structure, which features a benzene ring fused to a pyrrole ring with a cyano group substituent at the sixth position, establishes it as a critical intermediate in organic synthesis.[1][2] This guide provides a comprehensive overview of its molecular structure, chemical properties, and spectroscopic profile, tailored for researchers, scientists, and professionals in drug development. The compound serves as a versatile building block in medicinal chemistry for synthesizing biologically active molecules, including potential anti-cancer agents and neuroprotective drugs.[3] It is also explored in materials science for the development of organic semiconductors and dyes.[3]
Chemical and Physical Properties
6-Cyanoindole presents as a white to off-white or brown crystalline solid at room temperature.[1][3][4] It is known to be sensitive to air and light.[5] While sparingly soluble in water, it shows good solubility in organic solvents such as methanol, dichloromethane, ethanol, acetone, and dimethylformamide.[1][4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂ | [1][3][5][6][7] |
| Molecular Weight | 142.16 g/mol | [3][5][6][7] |
| IUPAC Name | 1H-indole-6-carbonitrile | [1] |
| CAS Number | 15861-36-6 | [1][3][5] |
| Synonyms | 6-Indolecarbonitrile, CYANOINDOLE-6 | [1][3][5] |
| Appearance | White to off-white, yellowish, or brown crystalline solid/powder | [1][3][4][7] |
| Melting Point | 127-132 °C | [3][4][5] |
| Boiling Point | 350.0 ± 15.0 °C (Predicted) | [5][8] |
| SMILES | C1=CC(=CC2=C1C=CN2)C#N | [1] |
| InChI | InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H | [1][5] |
| InChIKey | SZSZDBFJCQKTRG-UHFFFAOYSA-N | [1][5] |
Spectroscopic Profile
The spectroscopic data are crucial for the identification and characterization of 6-cyanoindole.
| Spectroscopic Data | Description | Source(s) |
| ¹H and ¹³C NMR | While specific peak assignments are not detailed in the search results, the availability of NMR spectra is confirmed. For related indole derivatives, aromatic protons typically appear between 7-8 ppm, and pyrrolic protons are found between 6.5 and 7.5 ppm. Carbon signals are expected in the 100-140 ppm range. | [2] |
| Infrared (IR) | The IR spectrum is distinguished by a strong, sharp peak for the nitrile (C≡N) stretch, typically found in the range of 2220-2240 cm⁻¹. The N-H stretch of the indole ring is another prominent feature. | [2] |
| Mass Spectrometry (MS) | The molecular ion peak is expected at an m/z corresponding to the molecular weight of 142.16 g/mol . Fragmentation patterns would likely involve the loss of HCN. | [2] |
Structural and Property Overview
The following diagram illustrates the core structure of 6-cyanoindole and its relationship with its key identifiers and properties.
Experimental Protocols
Standard laboratory procedures are employed for the characterization of 6-cyanoindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-25 mg of 6-cyanoindole is prepared in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, and transferred into an NMR tube.[2] Both ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (400 MHz or higher).[2] For ¹H NMR, chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, proton decoupling is generally used to simplify the spectrum, and chemical shifts are referenced to the solvent peak.[2]
Infrared (IR) Spectroscopy
The IR spectrum of solid 6-cyanoindole can be obtained using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[2] Two common sample preparation methods are:
-
KBr Pellet: A small amount of the compound is ground with potassium bromide and pressed into a thin, transparent disk.[2]
-
Attenuated Total Reflectance (ATR): The solid sample is placed directly onto the ATR crystal for measurement.[2] A background spectrum is recorded before analyzing the sample to ensure accuracy.[2]
Melting Point Determination
The melting point is determined using a standard melting point apparatus.[4]
-
Sample Preparation: A small, dry sample of 6-cyanoindole is finely crushed and packed into a capillary tube sealed at one end.[4]
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased, and the range from when the first droplet of liquid appears to when the entire sample becomes liquid is recorded as the melting point.[4]
Solubility Assessment
-
Qualitative Assessment: A small, known quantity of 6-cyanoindole is added to a specific volume of a solvent at a controlled temperature.[4] The mixture is agitated, and the degree of dissolution is visually observed to classify it as soluble, sparingly soluble, or insoluble.[4]
-
Quantitative Assessment: To determine the precise solubility, a saturated solution is prepared.[4] The undissolved solid is removed by filtration or centrifugation, and a known volume of the saturated solution is taken.[4] The solvent is then evaporated, and the mass of the remaining solid is measured to calculate the solubility, often expressed in g/L or mol/L.[4]
Conclusion
6-Cyanoindole is a compound of significant interest in both pharmaceutical and materials science research.[3] Its well-defined molecular structure and versatile reactivity make it an invaluable precursor in the synthesis of complex molecules.[3] This guide provides essential technical data and standardized protocols to support its application in advanced research and development settings.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. 6-Cyanoindole | 15861-36-6 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 6-Cyanoindole | CymitQuimica [cymitquimica.com]
- 8. 15861-36-6 CAS MSDS (6-Cyanoindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
6-Cyanoindole: A Versatile Scaffold for Advanced Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Cyanoindole, a derivative of the privileged indole scaffold, has emerged as a strategically significant building block in medicinal chemistry and organic synthesis. The presence of an electron-withdrawing cyano group at the 6-position not only modulates the electronic properties of the indole ring but also provides a versatile chemical handle for a variety of synthetic transformations. This unique combination of features has positioned 6-cyanoindole as a valuable intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology. This guide provides a comprehensive overview of the research applications of 6-cyanoindole, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Applications in Research
The utility of 6-cyanoindole in research is primarily centered on its role as a precursor for the synthesis of biologically active molecules. Its structural framework is a key component in the design of compounds targeting a range of proteins implicated in disease.
Anti-Cancer Agent Development
The indole nucleus is a common feature in numerous cytotoxic compounds, and the 6-cyanoindole moiety has been successfully incorporated into potent anti-cancer agents.[1] These derivatives often exert their effects through mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling kinases.[1]
A prominent class of anti-cancer agents derived from 6-cyanoindole are 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives.[1] These compounds have demonstrated significant anti-proliferative activity against a panel of human cancer cell lines.
| Compound | Target Cell Line | IC50 (nM) |
| Compound 27 | A549 (Lung Cancer) | 22 |
| H460 (Lung Cancer) | 0.23 | |
| HT-29 (Colon Cancer) | 650 | |
| SMMC-7721 (Hepatoma) | 770 |
Neurological Disorder Research
Derivatives of 6-cyanoindole have shown significant promise as ligands for neurological targets, particularly the dopamine D4 receptor.[2] This receptor is a key target in the development of treatments for neuropsychiatric disorders such as schizophrenia and ADHD.[2] The cyano group at the 6-position can influence the binding affinity and selectivity of these compounds.[3]
| Compound Class | Receptor Target | Binding Affinity (Ki) |
| 6-Cyanoindole Derivatives | Dopamine D4 | 3.4 - 9.0 nM |
Kinase Inhibition
The indole scaffold is a well-established framework for the design of kinase inhibitors, which are crucial in oncology and inflammatory disease research.[4] 6-Cyanoindole serves as a valuable starting material for the synthesis of indolinone derivatives that exhibit inhibitory activity against a range of kinases, including Aurora kinases.
| Compound Example | Target Kinase | IC50 Range |
| Indolinone Derivative A1 | Aurora A | >10 µM |
| Aurora B | <0.1 µM | |
| Indolinone Derivative A33 | Aurora A | Not Specified |
| Aurora B | 0.1 - 1 µM |
IC50 Ranges: A = <0.1 µM; B = 0.1 - 1 µM; C = 1 - 10 µM; Y = >10 µM
Other Research Applications
Beyond oncology and neurology, 6-cyanoindole has been investigated for other biological activities. For instance, it has been shown to inhibit the spore germination of Paenibacillus larvae, the bacterium responsible for American foulbrood in honey bees, with a reported IC50 value of 110 ± 10 μM.[3] This suggests its potential as a lead structure for the development of novel antibacterial agents.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following are protocols for key experiments involving 6-cyanoindole and its derivatives.
Protocol 1: Synthesis of 6-Cyanoindole
This protocol describes a method for the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile.[4]
Materials:
-
4-Methyl-3-nitrobenzonitrile
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide
-
Ethanol
-
Acetic acid
-
Iron powder
-
Dichloromethane
-
Silica gel
-
Ether
-
Hyflo pad
Procedure:
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylacetamide (15.24 g, 128.1 mmol).
-
Stir the reaction mixture at 110 °C for 3 hours.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of 300 mL of ethanol and 300 mL of acetic acid.
-
Heat the reaction mixture to 60 °C and add iron powder (33 g, 594 mmol) in batches.
-
Reflux the reaction mixture for 2 hours.
-
After the reaction is complete, filter it through a Hyflo pad.
-
Add ether to the filtrate and extract the acidic layer with ether.
-
Combine the ether layers and concentrate in vacuum.
-
Purify the residue by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole.[5]
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which provides an indication of cell viability.[1]
Materials:
-
Cancer cell lines
-
Culture medium
-
6-cyanoindole test compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the 6-cyanoindole test compounds in the culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[1]
Protocol 3: Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.[1]
Materials:
-
Purified tubulin (e.g., 10 µM)
-
General tubulin buffer (containing GTP and glycerol)
-
6-cyanoindole test compounds
-
Vehicle control (DMSO)
-
Positive control (e.g., paclitaxel)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a tubulin solution in general tubulin buffer on ice.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include vehicle and positive controls.
-
Initiate polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value for the inhibition of tubulin polymerization from the dose-response curves.[1]
Protocol 4: Competitive Radioligand Binding Assay for Dopamine D4 Receptor
This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds for the dopamine D4 receptor.[3]
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor
-
Membrane preparation from these cells
-
Radioligand (e.g., [3H]spiperone)
-
Test compounds (6-cyanoindole derivatives) at various concentrations
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Visualizing Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental procedures.
Caption: A simplified workflow for the synthesis of 6-cyanoindole.
Caption: The inhibitory signaling pathway of the Dopamine D4 receptor.
Caption: Experimental workflow for a cytotoxicity (MTT) assay.
Conclusion
6-Cyanoindole has proven to be a highly valuable and versatile scaffold in the landscape of modern drug discovery and chemical biology. Its utility as a synthetic intermediate for a diverse range of biologically active molecules, particularly in the areas of cancer and neurological disorders, is well-established. The quantitative data and detailed experimental protocols provided in this guide aim to empower researchers to further explore the potential of 6-cyanoindole and its derivatives in the development of novel therapeutics and chemical probes. The continued investigation into the synthesis and biological evaluation of 6-cyanoindole-based compounds holds significant promise for advancing our understanding of disease and discovering new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Cyanophenylhydrazine Hydrochloride | 2863-98-1 | Benchchem [benchchem.com]
- 4. US8765748B2 - Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors useful in the treatment of cancer - Google Patents [patents.google.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 6-Cyanoindole from 4-Methyl-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 6-cyanoindole, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the nitrile group on the indole scaffold allows for versatile conversion into other functional groups, making it a key intermediate in the synthesis of various biologically active compounds.[1] This document focuses on the Leimgruber-Batcho indole synthesis, a robust and widely used method for constructing the indole nucleus from o-nitrotoluene derivatives.
Introduction to Synthetic Strategies
The synthesis of 6-cyanoindole can be approached through several pathways. The Leimgruber-Batcho synthesis is a classical and effective method that builds the indole ring from an appropriately substituted o-nitrotoluene, in this case, 4-methyl-3-nitrobenzonitrile.[2] This method is often favored for its efficiency and the accessibility of starting materials.[3][4] Alternative routes include the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, and the palladium-catalyzed cyanation of a pre-formed 6-bromoindole core.[5]
This guide will concentrate on the Leimgruber-Batcho approach, providing a detailed experimental protocol and relevant data.
Core Synthesis Pathway: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a two-step process for producing indoles from o-nitrotoluenes.[3] The first step involves the formation of an enamine intermediate, which is then subjected to a reductive cyclization to yield the final indole product.[1][2]
The overall transformation for the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile is depicted below.
Caption: Synthetic pathway for 6-cyanoindole via Leimgruber-Batcho synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile.
Step 1: Enamine Formation
This step involves the condensation of 4-methyl-3-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.[1][2]
-
Materials:
-
4-methyl-3-nitrobenzonitrile
-
N,N-dimethylformamide (DMF)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
-
Procedure:
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).[1]
-
Heat the reaction mixture to 110 °C and stir for 3 hours. The mixture will typically turn a dark red color.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate as a residue. This residue is typically used in the next step without further purification.[1][6]
-
Step 2: Reductive Cyclization
The crude enamine intermediate is dissolved and then treated with a reducing agent to facilitate the cyclization into the indole ring. Iron in acetic acid is a common and effective reducing system for this transformation.[2]
-
Materials:
-
Crude enamine intermediate from Step 1
-
Ethanol
-
Acetic acid
-
Iron powder
-
Ethyl acetate
-
Celite or Hyflo
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the residue from Step 1 in a mixture of 300 mL of ethanol and 300 mL of acetic acid.[1][6]
-
Heat the solution to 60 °C.[1]
-
Add iron powder (33 g, 594 mmol) in portions to control the exothermic reaction.[1][6]
-
After the addition is complete, heat the mixture to reflux for 2 hours.[1][6]
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite or Hyflo. Wash the pad with additional ethyl acetate.[1]
-
Combine the filtrate and wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.[1]
-
The resulting crude product can be purified by silica gel column chromatography using dichloromethane as the eluent to yield pure 6-cyanoindole.[6]
-
Quantitative Data Summary
The selection of a synthetic route often involves a trade-off between yield, reaction time, cost, and safety. The Leimgruber-Batcho synthesis offers a reliable method for producing 6-cyanoindole.
| Parameter | Step 1: Enamine Formation | Step 2: Reductive Cyclization | Overall |
| Starting Material | 4-methyl-3-nitrobenzonitrile | Enamine Intermediate | 4-methyl-3-nitrobenzonitrile |
| Key Reagents | DMF-DMA, DMF | Fe, Acetic Acid, Ethanol | - |
| Reaction Time | 3 hours | 2 hours (reflux) | ~5-6 hours |
| Temperature | 110 °C | Reflux | - |
| Overall Yield | - | - | ~48% |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of 6-cyanoindole.
Conclusion
The Leimgruber-Batcho indole synthesis is a powerful and adaptable method for the preparation of 6-cyanoindole from 4-methyl-3-nitrobenzonitrile. Its primary advantages include the avoidance of expensive and toxic heavy metal catalysts and the use of readily available starting materials.[1] While the overall yield is moderate, the procedure is robust and can be scaled for various research and development needs. For professionals in drug discovery and materials science, this synthetic route offers a reliable foundation for accessing the valuable 6-cyanoindole scaffold for further chemical exploration.
References
An In-depth Technical Guide to the Solubility of 6-Cyanoindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties of 6-Cyanoindole
6-Cyanoindole (C₉H₆N₂) is a white to off-white or brown crystalline solid at room temperature. It is a key intermediate in the synthesis of various pharmaceutical compounds, including serotonin receptor ligands and kinase inhibitors.[1]
Solubility Profile
Qualitative solubility assessments indicate that 6-cyanoindole is sparingly soluble in water but shows good solubility in several common organic solvents.[1][2] This is attributed to the presence of the polar cyano group and the aromatic indole ring.
Quantitative Solubility Data
Specific quantitative solubility data for 6-cyanoindole in various organic solvents is not extensively documented. The following table summarizes the available qualitative and limited quantitative information. Researchers are strongly encouraged to determine the solubility in their specific solvent systems experimentally.
| Solvent | Chemical Formula | Type | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble (A related isomer, 5-cyanoindole, has a reported solubility of 100 mg/mL) | [3] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | [1][2] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1][2] |
| Methanol | CH₄O | Polar Protic | Soluble | [1][2] |
| Ethanol | C₂H₆O | Polar Protic | Soluble | [1][2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | [1][2] |
| Water | H₂O | Polar Protic | Sparingly Soluble | [1][2] |
Experimental Protocols
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for 6-cyanoindole.
Objective: To determine the equilibrium solubility of 6-cyanoindole in a specific organic solvent at a controlled temperature.
Materials:
-
6-Cyanoindole (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 6-cyanoindole to a series of vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
To each vial, add a known volume of the specific solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To avoid transferring solid particles, it is recommended to centrifuge the vials or filter the supernatant through a syringe filter (ensure the filter material is compatible with the solvent).
-
-
Quantification:
-
Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 6-cyanoindole. A standard calibration curve must be prepared using known concentrations of 6-cyanoindole to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of 6-cyanoindole in the solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing Workflows and Pathways
Synthesis of a 6-Cyanoindole Derivative
6-Cyanoindole is a versatile precursor in organic synthesis. The following diagram illustrates a typical workflow for the synthesis of a 6-cyano-2-phenyl-1H-indole via a Suzuki-Miyaura coupling reaction.
Role in Drug Development: Dopamine D4 Receptor Signaling
Derivatives of 6-cyanoindole have been identified as potent and selective partial agonists for the dopamine D4 receptor, a promising target for treating neuropsychiatric disorders.[4] The diagram below outlines a simplified signaling pathway for D2-like dopamine receptors, which includes the D4 subtype.
References
An In-depth Technical Guide to 1H-indole-6-carbonitrile: IUPAC Nomenclature, Synonyms, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-indole-6-carbonitrile, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its nomenclature, physicochemical properties, synthesis methodologies, and known biological activities, offering a valuable resource for professionals engaged in drug discovery and development.
Chemical Identity and Nomenclature
IUPAC Name: 1H-indole-6-carbonitrile[1]
Synonyms: A variety of synonyms are used in literature and commercial listings for 1H-indole-6-carbonitrile. The most common of these include:
Physicochemical Properties
A summary of the key physicochemical properties of 1H-indole-6-carbonitrile is presented in Table 1. This data is crucial for its application in experimental settings, including solubility and reaction condition considerations.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂ | [1] |
| Molecular Weight | 142.16 g/mol | [1] |
| Appearance | Off-White Crystalline Solid | |
| Melting Point | 130-132 °C | |
| Boiling Point | 350.0 ± 15.0 °C (Predicted) | |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | |
| InChI | InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H | [1] |
| SMILES | C1=CC(=CC2=C1C=CN2)C#N | [1] |
Experimental Protocols: Synthesis of 1H-indole-6-carbonitrile
The synthesis of 1H-indole-6-carbonitrile can be achieved through several established synthetic routes. A common and effective method involves the cyanation of a 6-haloindole precursor, such as 6-bromoindole, via a palladium-catalyzed reaction. Another classical approach is the Sandmeyer reaction, starting from 6-aminoindole.
Palladium-Catalyzed Cyanation of 6-Bromoindole
This method offers good yields and functional group tolerance.
Materials:
-
6-Bromoindole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (Zn)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (0.08 eq), and zinc powder (0.1 eq).
-
Add anhydrous dimethylformamide to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 1H-indole-6-carbonitrile.
Sandmeyer Reaction from 6-Aminoindole
This classical method involves the diazotization of an amino group followed by displacement with a cyanide nucleophile.[2][3][4]
Materials:
-
6-Aminoindole
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane
Procedure:
-
Diazotization: Dissolve 6-aminoindole (1.0 eq) in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Stir the reaction mixture at room temperature for several hours, then heat gently (e.g., 50-60 °C) for 1 hour to ensure completion.
-
Cool the mixture and neutralize with sodium carbonate.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield 1H-indole-6-carbonitrile.
Biological Significance and Signaling Pathways
Indole derivatives are a prominent class of scaffolds in drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9] While the specific biological roles of 1H-indole-6-carbonitrile are still under active investigation, derivatives of indole-carbonitriles have shown promise as enzyme inhibitors.
A notable example is the inhibition of monoamine oxidases (MAOs) by indole-dicarbonitrile derivatives.[10] MAOs are enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAOs can increase the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[10] The logical workflow for the screening and identification of such inhibitors is depicted below.
The potential of 1H-indole-6-carbonitrile and its derivatives as modulators of key biological pathways underscores their importance as a scaffold for the development of novel therapeutics. Further research into their specific molecular targets and mechanisms of action is warranted.
References
- 1. 1H-indole-6-carbonitrile | C9H6N2 | CID 85146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indole Core: A Journey from Ancient Dyes to Modern Therapeutics
An In-depth Technical Guide on the Discovery and History of Indole Derivatives for Researchers, Scientists, and Drug Development Professionals.
The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, has captivated chemists and biologists for over a century and a half. Its journey from the heart of a vibrant blue dye to the core of essential biomolecules and life-saving pharmaceuticals is a testament to its remarkable chemical versatility and biological significance. This technical guide provides a comprehensive overview of the discovery and history of indole and its derivatives, with a focus on the key scientific milestones, synthetic methodologies, and the elucidation of their profound roles in biology and medicine.
The Dawn of Indole Chemistry: From Indigo to a Heterocyclic Core
The story of indole begins with indigo, a natural blue dye with a rich history spanning millennia. The chemical investigation of indigo in the 19th century laid the foundation for the discovery of its underlying heterocyclic structure.
In 1866, the eminent German chemist Adolf von Baeyer embarked on a series of experiments to unravel the chemical nature of indigo.[1] Through a process of reduction using zinc dust, he successfully converted oxindole, a derivative of indigo, into a new compound he named "indole," a portmanteau of "indigo" and "oleum" (oil).[2][3] This seminal discovery marked the first isolation of the indole heterocycle.[4] A few years later, in 1869, Baeyer and Adolph Emmerling reported the first synthesis of indole from ortho-nitrocinnamic acid, a reaction now known as the Baeyer-Emmerling indole synthesis.[5][6]
The structural elucidation of indigo itself was a significant undertaking. Through a combination of elemental analysis, degradation studies, and chemical transformations, the structure of indigo as a dimer of indoxyl was eventually established.[6][7] This early work on indigo not only unveiled the indole core but also spurred the development of synthetic organic chemistry.
Key Indole Syntheses: Building the Core
The ability to construct the indole ring system with various substituents has been a cornerstone of organic synthesis, enabling the preparation of a vast array of natural products and synthetic compounds. Several named reactions have become indispensable tools for chemists in this endeavor.
The Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis is arguably the most widely used method for preparing indoles.[1][8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[10] The versatility of this reaction lies in the wide range of commercially available starting materials, allowing for the synthesis of diverse substituted indoles.[8] Today, this method is still employed in the industrial synthesis of various pharmaceuticals, including the triptan class of anti-migraine drugs.[10]
The Baeyer-Emmerling Indole Synthesis
As mentioned earlier, the Baeyer-Emmerling synthesis was the first reported method for preparing indole.[5][6] This reaction involves the reductive cyclization of an ortho-nitrocinnamic acid using iron powder in a strongly basic solution.[6] The mechanism proceeds through the reduction of the nitro group to a nitroso group, followed by condensation with the alkene and subsequent decarboxylation to yield the indole ring.[6]
The Reissert Indole Synthesis
The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluene and diethyl oxalate.[11][12] The reaction begins with the condensation of the two starting materials to form an ethyl o-nitrophenylpyruvate intermediate.[12] This intermediate then undergoes reductive cyclization with zinc in acetic acid to produce indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the parent indole.[12]
Nature's Indoles: Essential Biomolecules
The indole motif is not merely a synthetic curiosity; it is a fundamental building block in a plethora of biologically active molecules that are essential for life.
Tryptophan: The Indolic Amino Acid
In 1901, Sir Frederick Gowland Hopkins and Sydney W. Cole isolated a new amino acid from the milk protein casein, which they named tryptophan.[13][14][15] This discovery was a landmark in biochemistry, as tryptophan was the first essential amino acid to be identified, highlighting the importance of dietary protein quality.[13] The structure of tryptophan, featuring an indole side chain, was elucidated in the following years.[13] Tryptophan serves as a crucial precursor for the biosynthesis of several other important indole derivatives, including serotonin and melatonin.[14][15]
Auxin (Indole-3-Acetic Acid): The Plant Growth Hormone
The discovery of auxins, the first class of plant hormones to be identified, also has its roots in indole chemistry. In the early 20th century, scientists observed that a substance produced in the tips of oat coleoptiles was responsible for their bending towards light. This substance was later isolated and identified as indole-3-acetic acid (IAA).[16][17][18] IAA plays a pivotal role in regulating numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[19]
Serotonin (5-Hydroxytryptamine): The "Happiness" Neurotransmitter
The history of serotonin is intertwined with studies on blood pressure regulation. In the 1930s and 1940s, researchers at the Cleveland Clinic isolated a vasoconstrictor substance from clotted blood, which they named serotonin.[11][20][21][22] Simultaneously, Vittorio Erspamer identified a substance from the enterochromaffin cells of the gut that caused smooth muscle contraction, which he called "enteramine."[20][21][22] It was later confirmed that serotonin and enteramine were the same molecule: 5-hydroxytryptamine, an indole derivative.[21] Serotonin is now recognized as a key neurotransmitter in the central nervous system, playing a crucial role in the regulation of mood, appetite, sleep, and many other physiological processes.[20][22]
Melatonin (N-acetyl-5-methoxytryptamine): The Hormone of Darkness
In 1958, Aaron B. Lerner and his colleagues at Yale University isolated a substance from bovine pineal glands that could lighten the skin of frogs.[23][24] They named this compound melatonin, and it was subsequently identified as N-acetyl-5-methoxytryptamine, another derivative of tryptophan.[24] Melatonin is now known as the "hormone of darkness," as its secretion by the pineal gland is regulated by the light-dark cycle.[23] It plays a central role in regulating circadian rhythms and sleep-wake cycles.[23]
Synthetic Indoles in Medicine: From the Bench to the Bedside
The rich biological activity of natural indole derivatives has inspired the development of a multitude of synthetic indole-containing drugs.
Sumatriptan: A Breakthrough in Migraine Treatment
The development of sumatriptan in the 1980s by Glaxo (now GlaxoSmithKline) revolutionized the treatment of migraine headaches.[25] Sumatriptan is a selective serotonin receptor agonist that targets the 5-HT1B and 5-HT1D receptor subtypes.[25] By causing vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides, sumatriptan effectively alleviates the debilitating symptoms of migraine. The synthesis of sumatriptan often utilizes the Fischer indole synthesis as a key step.[1]
Quantitative Data on Key Indole Derivatives
To facilitate comparison and further research, the following tables summarize key physicochemical and biological data for several important indole derivatives.
Table 1: Physicochemical Properties of Selected Indole Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| Indole | C₈H₇N | 117.15 | 52-54 | 253-254 | 16.2 |
| Skatole (3-Methylindole) | C₉H₉N | 131.17 | 93-95 | 265-266 | ~16.6 |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 289 (decomposes) | Not applicable | 2.38 (carboxyl), 9.39 (amino) |
| Serotonin | C₁₀H₁₂N₂O | 176.22 | 167-168 | Not available | 10.15 (amino) |
| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | 116-118 | Not available | Not available |
| Indole-3-Acetic Acid | C₁₀H₉NO₂ | 175.18 | 166-169 | Not available | 4.75 |
| Sumatriptan | C₁₄H₂₁N₃O₂S | 295.40 | 166-168 | Not available | Not available |
Table 2: Biological Activity of Selected Indole Derivatives
| Compound | Target(s) | Activity (Ki or IC50) | Biological Role |
| Serotonin | 5-HT Receptors | Varies by subtype (e.g., high nM affinity for many) | Neurotransmitter |
| Melatonin | MT1, MT2 Receptors | High pM to low nM affinity | Hormone (Circadian Rhythm) |
| Sumatriptan | 5-HT1B, 5-HT1D Receptors | High nM affinity | Anti-migraine drug |
| Indole-3-Acetic Acid | TIR1/AFB Receptors | Binds to co-receptor complex | Plant Hormone |
Experimental Protocols for Key Indole Syntheses
The following sections provide generalized methodologies for the synthesis of the indole core using the Fischer, Baeyer-Emmerling, and Reissert methods. These are intended as illustrative examples and may require optimization for specific substrates.
Fischer Indole Synthesis (General Procedure)
-
Formation of the Phenylhydrazone: In a round-bottom flask equipped with a reflux condenser, dissolve the phenylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Acid Catalysis and Cyclization: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, ZnCl₂, BF₃·OEt₂).
-
Heating: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Baeyer-Emmerling Indole Synthesis (General Procedure)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, suspend iron powder (excess) in a strongly basic solution (e.g., aqueous sodium hydroxide or potassium hydroxide).
-
Addition of Substrate: Heat the suspension to reflux and add a solution of the ortho-nitrocinnamic acid (1.0 eq) in a suitable solvent (e.g., water, ethanol) dropwise via the addition funnel.
-
Reaction: Continue to heat the reaction mixture at reflux for several hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the excess iron. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the indole product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Reissert Indole Synthesis (General Procedure)
-
Condensation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ortho-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in a dry, aprotic solvent (e.g., diethyl ether, THF). Cool the solution in an ice bath.
-
Base Addition: Add a strong base (e.g., sodium ethoxide, potassium tert-butoxide) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours.
-
Reductive Cyclization: Quench the reaction with a proton source (e.g., acetic acid). Add a reducing agent (e.g., zinc dust) and heat the mixture to reflux.
-
Decarboxylation (Optional): After the reductive cyclization is complete, the resulting indole-2-carboxylic acid can be isolated. To obtain the parent indole, heat the carboxylic acid above its melting point to induce decarboxylation.
-
Workup and Purification: After cooling, extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Signaling Pathways of Key Indole Derivatives
The biological effects of many indole derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the core signaling cascades for serotonin, melatonin, and auxin.
Caption: Generalized Serotonin Signaling Pathway.
Caption: Simplified Melatonin Signaling Pathway.
Caption: The SCF-TIR1/AFB Pathway in Auxin Signaling.
Conclusion
The journey of indole and its derivatives from the realm of natural dyes to the forefront of modern science and medicine is a compelling narrative of scientific discovery. The elucidation of the indole structure and the development of elegant synthetic methods have provided the tools to explore the multifaceted roles of these compounds in biology. From the fundamental processes of life, such as protein synthesis and plant growth, to the intricate workings of the nervous system, indole derivatives have proven to be indispensable. The ongoing research into the synthesis and biological activity of novel indole-containing molecules promises to further expand our understanding of their therapeutic potential and solidify the legacy of this remarkable heterocyclic core.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. testbook.com [testbook.com]
- 9. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Identification of an SCF ubiquitin–ligase complex required for auxin response in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Improved Process For The Preparation Of Sumatriptan [quickcompany.in]
- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 19. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation. | BioGRID [thebiogrid.org]
- 20. researchgate.net [researchgate.net]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Melatonin - Wikipedia [en.wikipedia.org]
- 23. On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis [article.sapub.org]
- 24. Reissert Indole Synthesis [drugfuture.com]
- 25. CN101092387A - Method for preparing Sumatriptan Succinate - Google Patents [patents.google.com]
Spectroscopic Profile of 6-Cyanoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-cyanoindole (CAS No. 15861-36-6), a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
6-Cyanoindole, also known as indole-6-carbonitrile, is an aromatic heterocyclic organic compound.[1] Its structure, which consists of a fused benzene and pyrrole ring with a nitrile substituent, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Accurate and readily available spectroscopic data is crucial for the identification, characterization, and quality control of this compound in research and development settings.[1]
Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for 6-cyanoindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 6-cyanoindole were not found in the provided search results, the expected chemical shift ranges can be predicted based on the analysis of related indole derivatives.[1] The availability of ¹H and ¹³C NMR spectra is confirmed by various chemical suppliers.[1]
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.3 (broad singlet) | br s | N-H |
| ~7.9 (singlet) | s | H-7 |
| ~7.6 (doublet) | d | H-4 |
| ~7.4 (doublet of doublets) | dd | H-5 |
| ~7.3 (multiplet) | m | H-2 |
| ~6.5 (multiplet) | m | H-3 |
| Note: Predicted values are based on general chemical shift ranges for indole derivatives. The aromatic protons are expected in the 7-8 ppm range, and the pyrrolic protons between 6.5 and 7.5 ppm.[1] The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~137 | C-7a |
| ~135 | C-3a |
| ~128 | C-2 |
| ~125 | C-4 |
| ~122 | C-5 |
| ~120 | C-N |
| ~119 | C-7 |
| ~103 | C-3 |
| ~102 | C-6 |
| Note: Predicted values are based on general chemical shift ranges for indole derivatives, which typically appear in the 100-140 ppm region.[1] The nitrile carbon is expected to have a distinct chemical shift. |
Infrared (IR) Spectroscopy
The IR spectrum of 6-cyanoindole is characterized by several key absorption bands that are indicative of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium-Strong | N-H stretch (Pyrrole)[1] |
| ~3100-3000 | Medium | Aromatic C-H stretch[1][2] |
| ~2220-2240 | Strong | C≡N stretch (Nitrile)[1] |
| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations[1][2] |
| Note: The nitrile stretch is a particularly strong and sharp peak, making it a key diagnostic feature in the IR spectrum.[1] |
Mass Spectrometry (MS)
The mass spectrum of 6-cyanoindole provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 142 | High | [M]⁺ (Molecular Ion)[1] |
| 115 | Medium | [M-HCN]⁺ |
| Note: The molecular ion peak is expected at an m/z corresponding to the molecular weight of 6-cyanoindole (142.16 g/mol ).[1] A likely fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the molecular ion. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A solution of 6-cyanoindole (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube.[1] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1] For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[1] For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and chemical shifts are referenced to the solvent peak.[1]
Infrared (IR) Spectroscopy
The IR spectrum of solid 6-cyanoindole can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample can be prepared as a KBr pellet, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal.[1] A background spectrum is recorded prior to the sample measurement, and the final spectrum is typically recorded over the range of 4000-400 cm⁻¹.[1]
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.[1] For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.[1] For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary, generating ions that are then analyzed.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like 6-cyanoindole.
Caption: General workflow for the spectroscopic analysis of 6-cyanoindole.
References
Electron-withdrawing effects of the cyano group in indoles
An In-depth Technical Guide on the Electron-Withdrawing Effects of the Cyano Group in Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of substituents onto the indole ring is a key strategy for modulating its physicochemical properties and biological activity. Among the various functional groups, the cyano (–C≡N) group is of particular interest due to its strong electron-withdrawing nature. This property significantly alters the electron density distribution of the indole ring, thereby influencing its reactivity, binding affinity for biological targets, and photophysical characteristics.[1][3][4] This technical guide provides a comprehensive overview of the electron-withdrawing effects of the cyano group in indoles, with a focus on quantitative data, detailed experimental protocols for the synthesis of key cyanoindoles, and the implications for drug discovery.
Electronic Effects of the Cyano Group on the Indole Ring
The cyano group exerts a potent electron-withdrawing effect through two primary mechanisms:
-
Inductive Effect (-I): The nitrogen atom in the cyano group is more electronegative than the carbon atom, which in turn is sp-hybridized and more electronegative than the sp²-hybridized carbon of the indole ring. This creates a dipole moment, pulling electron density away from the ring through the sigma bond framework.
-
Mesomeric Effect (-M) / Resonance Effect: The cyano group can participate in resonance, delocalizing the π-electrons of the indole ring. When attached to the benzene portion of the indole (positions 4, 5, 6, and 7), it can withdraw electron density from the ring, which is particularly pronounced for substituents at positions 5 and 7.
The position of the cyano group on the indole ring is critical in determining the extent of its electron-withdrawing influence on the pyrrole moiety, which is the typical site of electrophilic attack.
Caption: Resonance delocalization in 5-cyanoindole.
Quantitative Analysis of Electron-Withdrawing Effects
The electron-withdrawing nature of the cyano group can be quantified through various analytical techniques, including spectroscopy and the application of Hammett constants.
Spectroscopic Evidence
Spectroscopic methods provide direct evidence of the electronic perturbations caused by the cyano group.
-
Infrared (IR) Spectroscopy: The stretching frequency of the C≡N bond is sensitive to its electronic environment. In cyanoindoles, this frequency can be influenced by hydrogen bonding interactions with the C≡N group and the indole N-H group.[5] The C≡N stretching vibration of 5-cyanoindole in water is significantly broader than in aprotic solvents, indicating its sensitivity to the local hydration environment.[6]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the nitrile carbon is a useful indicator of the electronic environment. Generally, nitrile carbons appear in the range of 110-125 ppm.[7][8] The specific chemical shift in cyanoindoles reflects the electron density at that position. For 5-cyanoindole, the ¹³C NMR spectrum shows the nitrile carbon at approximately 120.98 ppm.[9]
| Parameter | 4-Cyanoindole | 5-Cyanoindole | 6-Cyanoindole | 7-Cyanoindole |
| IR ν(C≡N) (cm⁻¹) | ~2230-2240 | ~2235 (in H₂O)[6] | ~2220-2230 | ~2220-2230 |
| ¹³C NMR δ(CN) (ppm) | ~115-120 | ~121[9] | ~118-122 | ~115-120 |
| Note: Values are approximate and can vary based on solvent and other molecular substituents. |
Hammett Constants
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative correlation for the reactivity of substituted aromatic compounds.[10] The substituent constant, σ, is a measure of the electronic effect of a substituent. The cyano group has positive σ values, indicating its electron-withdrawing nature.[11]
| Hammett Constant | Value | Implication |
| σₚ (para) | +0.66 | Strong electron-withdrawing effect via both induction and resonance. |
| σₘ (meta) | +0.56 | Primarily an inductive electron-withdrawing effect. |
In the context of indoles, these values can be used to approximate the electronic influence of the cyano group at different positions on the benzene ring, which in turn affects the reactivity of the pyrrole ring in electrophilic substitution reactions.
Impact on Chemical Reactivity and Synthesis
The strong electron-withdrawing effect of the cyano group deactivates the indole ring towards electrophilic substitution, which typically occurs at the C3 position. This altered reactivity necessitates specific synthetic strategies for the preparation and further functionalization of cyanoindoles. Modern synthetic methods often involve transition-metal-catalyzed reactions.[12][13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Modeling of the Nitrile Stretching Vibration of 5-Cyanoindole in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. asianpubs.org [asianpubs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Cyanoindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1][2][3][4][5] Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone offers a versatile and efficient route to a wide array of substituted indoles.[1][2][4] These application notes focus on the synthesis of 6-cyanoindoles, a class of compounds of significant interest in medicinal chemistry and drug discovery. The strategic placement of the cyano group at the 6-position of the indole scaffold provides a valuable synthetic handle for further molecular elaboration and can significantly influence the biological activity of the resulting molecules.[1] 6-Cyanoindole derivatives have demonstrated potential as selective ligands for neurological targets, as well as exhibiting promise as anti-cancer agents.[1]
Core Applications in Drug Discovery
The 6-cyanoindole framework is a privileged scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology.
-
Dopamine D4 Receptor Ligands: Derivatives of 6-cyanoindole have been synthesized and identified as potent and selective partial agonists for the dopamine D4 (D₄) receptor.[1] The D₄ receptor is a key target for the treatment of neuropsychiatric conditions such as schizophrenia and ADHD.[1]
-
Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The 6-cyano substituent can serve as a crucial interaction point within the kinase active site or as a precursor for other functional groups to modulate kinase activity.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. The 6-cyanoindole scaffold can be incorporated into molecules designed to inhibit PARP, offering a potential avenue for the development of new anti-cancer drugs.
Fischer Indole Synthesis of 6-Cyanoindoles: Reaction and Mechanism
The synthesis of 6-cyanoindoles via the Fischer methodology typically employs 4-cyanophenylhydrazine hydrochloride as the starting arylhydrazine. The general reaction involves the condensation of 4-cyanophenylhydrazine with a suitable aldehyde or ketone in the presence of an acid catalyst, followed by heating to induce cyclization.[1][3]
The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions:[2][3][4]
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 4-cyanophenylhydrazine with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: A[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions results in the formation of the aromatic 6-cyanoindole ring.
Data Presentation
Table 1: Synthesis of 6-Cyanoindoles via Fischer Indole Synthesis
| Product Name | Ketone/Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Cyano-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | Glacial Acetic Acid | Reflux | 1-2 | High |
| 2-Aryl-6-cyanoindoles | Substituted Acetophenones | Polyphosphoric Acid | Not Specified | Not Specified | ~76% |
| Fused 6-cyanoindoles | Various Cyclic Ketones | Acetic Acid/Ethanol (Microwave) | 80 | 0.17 | High |
Note: "High" yield indicates that the source material described the yield as such without providing a specific percentage.
Table 2: Spectroscopic Characterization of Representative 6-Cyanoindoles
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 6-Cyanoindole | Aromatic protons: 7-8; Pyrrolic protons: 6.5-7.5[6] | Aromatic carbons: 100-140; Nitrile carbon: distinct chemical shift[6] | ~3400 (N-H stretch), ~2220-2240 (C≡N stretch)[6] | Molecular ion peak at 142.16[6] |
| 6-Cyano-1,2,3,4-tetrahydrocarbazole derivative (7df) | 7.83 (d, J = 1.2 Hz, 1H), 7.46 (dd, J = 8.4, 1.2 Hz, 1H), 7.26 (d, J = 8.4 Hz, 1H), 4.69 (t, J = 4.8 Hz, 1H), 3.42 (s, 3H), 3.17 (s, 3H), 2.86 (s, 3H), 2.73 (dt, J = 16.0, 5.2 Hz, 1H), 2.66–2.58 (m, 1H) 2.13–2.17 (m, 1H), 1.99–1.93 (m, 2H), 1.88–1.82 (m, 1H) | 153.6, 137.2, 136.9, 127.4, 126.3, 120.9, 119.9, 111.1, 102.2, 101.0, 55.6, 52.0, 38.0, 23.2, 23.1, 22.8, 21.3, 21.0 | Not available | HRMS (M+Na)+ calcd. for C17H18N2O2Na: 317.1266; found: 317.1261 |
Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-6-cyanoindoles
This protocol is adapted from a general procedure for the synthesis of 2-aryl indoles.[7][8]
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Hydrazone Formation (Conventional Method):
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.
-
-
Fischer Indole Cyclization:
-
Place the dried hydrazone in a flask and add polyphosphoric acid.
-
Heat the mixture at 100-120 °C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: One-Pot Microwave-Assisted Synthesis of Fused 6-Cyanoindoles
This protocol is adapted from a microwave-assisted Fischer indole synthesis.[7][8]
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Cyclic ketone (e.g., cyclopentanone, cyclohexanone)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a microwave reactor vial, combine 4-cyanophenylhydrazine hydrochloride (1.0 eq), the cyclic ketone (1.1 eq), and ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a flask and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cyanation of 6-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into the indole scaffold is a pivotal transformation in medicinal chemistry and materials science. The resulting cyanoindoles serve as versatile intermediates, readily convertible into a variety of functional groups such as amines, amides, carboxylic acids, and tetrazoles. Palladium-catalyzed cross-coupling reactions have become a preferred method for the cyanation of aryl halides, including bromoindoles, due to their high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1][2]
This document provides a detailed protocol for the palladium-catalyzed cyanation of 6-bromoindole, along with key considerations for reaction optimization and a summary of the catalytic cycle.
General Reaction Mechanism
The palladium-catalyzed cyanation of aryl halides generally proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 6-bromoindole) to form a Pd(II) intermediate.
-
Transmetalation: The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The cyanated product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.
A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can be mitigated by the choice of cyanide source and careful control of reaction conditions.[1]
Experimental Protocols
A general protocol for the palladium-catalyzed cyanation of N-protected 6-bromoindole is provided below. The use of a protecting group on the indole nitrogen, such as a tosyl (Ts) or benzyl (Bn) group, is often recommended to prevent side reactions and improve selectivity for C-6 cyanation.[4]
Protocol: Palladium-Catalyzed Cyanation of N-Tosyl-6-bromoindole
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
N-Tosyl-6-bromo-1H-indole
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To an oven-dried Schlenk flask, add N-Tosyl-6-bromo-1H-indole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).[4]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Add anhydrous dimethylformamide (DMF) via syringe.[4]
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired N-Tosyl-6-cyano-1H-indole.
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, ligand, solvent, and cyanide source can significantly impact the yield and selectivity of the cyanation reaction. The following table summarizes key parameters for consideration during optimization.
| Parameter | Options | Typical Conditions & Remarks |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | 5 mol% loading is a common starting point.[4] Palladacycle precatalysts can sometimes offer higher activity.[1] |
| Ligand | PPh₃, Biaryl phosphine ligands | Sterically hindered biaryl phosphine ligands can be effective.[4] A 1:2 or 1:4 Pd to ligand ratio is often used. |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Zn(CN)₂ is widely used.[4][5] K₄[Fe(CN)₆] is a less toxic alternative.[1][6] |
| Solvent | DMF, DMA, DMSO | Anhydrous conditions are crucial.[4] These polar aprotic solvents are commonly employed.[1][4] |
| Temperature | 110-130 °C | Optimization is necessary; too low may result in no reaction, while too high can cause catalyst decomposition.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[4] |
Visualizations
Caption: A flowchart illustrating the key steps of the experimental protocol.
Caption: The catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Cyanoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug discovery and development, the 6-cyanoindole scaffold represents a privileged heterocyclic motif found in numerous biologically active molecules. The cyano group at the 6-position serves as a versatile synthetic handle and can act as a bioisostere for other functional groups, influencing the compound's pharmacokinetic and pharmacodynamic properties.
The palladium-catalyzed Suzuki-Miyaura coupling of halogenated 6-cyanoindole derivatives with various boronic acids or esters provides a powerful and direct route to novel aryl- and heteroaryl-substituted indoles. These products are valuable intermediates for the synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The electron-withdrawing nature of the cyano group can influence the reactivity of the halo-indole substrate, often facilitating the oxidative addition step in the catalytic cycle. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. This document provides a summary of reported reaction conditions and a general protocol for performing Suzuki-Miyaura coupling reactions on 6-cyanoindole derivatives.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of various halo-6-cyanoindole derivatives with different boronic acids. This data is compiled from available literature and serves as a guide for reaction optimization.
| Entry | 6-Cyanoindole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1H-indole-6-carbonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Not specified |
| 2 | 5-Bromo-1H-indole-6-carbonitrile | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.42 | 97[1] |
| 3 | 5-Bromo-1H-indole-6-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | 88[1] |
| 4 | 5-Bromo-1H-indole-6-carbonitrile | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.67 | 81[1] |
| 5 | 5-Bromo-1H-indole-6-carbonitrile | Thiophene-3-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.67 | 82[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Halo-6-Cyanoindole Derivatives
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Halo-6-cyanoindole derivative (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-2 times the catalyst loading)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate or oil bath (or microwave reactor)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or a microwave reaction vial containing a magnetic stir bar, add the halo-6-cyanoindole derivative (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. If using a microwave reactor, set the appropriate temperature and time.
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid palladium catalyst is formed, filter the mixture through a pad of Celite®, washing the pad with an appropriate organic solvent (e.g., ethyl acetate).
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Visualizations
Experimental Workflow
References
N-Alkylation of 6-Cyanoindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the N-alkylation of 6-cyanoindole, a key synthetic transformation for the derivatization of this versatile heterocyclic building block. The introduction of alkyl groups at the N1 position of the indole scaffold is a critical step in the synthesis of a wide array of biologically active compounds and functional materials.
Application Notes
The N-alkylation of 6-cyanoindole proceeds via the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent. The presence of the electron-withdrawing cyano group at the C6 position increases the acidity of the N-H proton, facilitating its removal by a suitable base. Classical conditions for this reaction often employ a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2] Alternative methods utilize weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), sometimes in combination with phase-transfer catalysts or ionic liquids.[3]
The choice of base, solvent, and alkylating agent is crucial for achieving high yields and minimizing side reactions. Common alkylating agents include alkyl halides (e.g., iodides, bromides). It is important to perform the reaction under anhydrous conditions as the presence of water can quench the base and lead to lower yields. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). Purification of the final N-alkylated product is typically achieved by column chromatography on silica gel.
Experimental Protocol: N-Alkylation of 6-Cyanoindole with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of 6-cyanoindole using sodium hydride and an alkyl bromide.
Materials:
-
6-Cyanoindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl bromide (e.g., benzyl bromide, ethyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 6-cyanoindole (1.0 eq). Seal the flask with a septum and purge with an inert gas (nitrogen or argon).
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the mixture at room temperature until the 6-cyanoindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of 6-cyanoindole may result in a change in color or turbidity.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a mixture of hexanes and ethyl acetate as the eluent). The disappearance of the starting material (6-cyanoindole) and the appearance of a new, less polar spot indicates the formation of the N-alkylated product.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-alkyl-6-cyanoindole.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of indoles under various conditions. Note that specific yields and reaction times may vary depending on the specific alkylating agent and substrate used.
| Entry | Base (eq) | Alkylating Agent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | Benzyl bromide (1.1) | DMF | 0 to rt | 12 | 85-95 |
| 2 | K₂CO₃ (2.0) | Ethyl iodide (1.5) | Acetonitrile | Reflux | 8 | 70-85 |
| 3 | KOH (2.0) | Methyl iodide (1.5) | [Bmim][BF₄] | 25 | 2 | >90 |
Experimental Workflow
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 6-Cyanoindole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Among its derivatives, 6-cyanoindole has emerged as a particularly versatile building block. The presence of the cyano group at the 6-position offers a valuable synthetic handle for a variety of chemical transformations, enabling the construction of complex molecular architectures designed to target the ATP-binding sites of various protein kinases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 6-cyanoindole-based kinase inhibitors, focusing on their role in targeting key signaling pathways implicated in cancer.
Key Applications of 6-Cyanoindole in Kinase Inhibitor Synthesis
The 6-cyanoindole moiety can be incorporated into kinase inhibitor scaffolds through several synthetic strategies. Two prominent examples include its use in the synthesis of 2-amino-3-cyanopyridine derivatives and the functionalization of the indole core via cross-coupling reactions.
1. Synthesis of 2-Amino-3-cyanopyridine-Based Kinase Inhibitors:
The 2-amino-3-cyanopyridine scaffold is a well-established pharmacophore in a number of kinase inhibitors. A one-pot reaction can be employed to synthesize derivatives where the 6-position of the pyridine ring is substituted with an indolyl group, demonstrating the utility of indole derivatives in constructing these potent inhibitors.
2. Functionalization via Palladium-Catalyzed Cross-Coupling:
The 6-cyanoindole core can be further diversified through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents at different positions of the indole ring, enabling the fine-tuning of the inhibitor's potency and selectivity.
Data Presentation: In Vitro Activity of Indole-Based Kinase Inhibitors
The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from indole precursors.
Table 1: Cytotoxic Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives
| Compound | A549 IC₅₀ (nM) | H460 IC₅₀ (nM) | HT-29 IC₅₀ (nM) | SMMC-7721 IC₅₀ (nM) |
| 10 | 3.4 | 0.45 | 1.2 | 1.5 |
| 11 | 2.8 | 0.31 | 0.98 | 1.1 |
| 14 | 25 | 0.89 | 1.5 | 2.3 |
| 16 | 1.5 | 0.18 | 0.55 | 0.68 |
| 17 | 1.2 | 0.15 | 0.43 | 0.51 |
| 26 | 2.1 | 0.25 | 0.78 | 0.92 |
| 27 | 22 | 0.23 | 0.65 | 0.77 |
| 29 | 1.8 | 0.21 | 0.61 | 0.75 |
| 30 | 1.6 | 0.19 | 0.58 | 0.71 |
| 31 | 1.4 | 0.17 | 0.49 | 0.63 |
| MX-58151 (Reference) | 58 | 19 | 700 | 1530 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives[1][2]
This protocol describes a general one-pot reaction for the synthesis of the target compounds.
Materials:
-
Substituted 1-(1H-indol-3-yl)ethanones
-
Substituted benzaldehydes
-
Malononitrile
-
Ammonium acetate
-
Toluene
-
Ethanol
Procedure:
-
To a solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in toluene (20 mL), add ammonium acetate (8 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent to yield the pure 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing kinase inhibition by measuring ATP consumption.
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin E, PIM-1, VEGFR2)
-
Kinase-specific substrate
-
Kinase buffer
-
ATP
-
Test compounds derived from 6-cyanoindole dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate kinase buffer.
-
Add the kinase and its specific substrate to the wells of the microplate.
-
Add the diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Kₘ value for the specific kinase.
-
Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H460, HT-29)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Test compounds derived from 6-cyanoindole dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Visualizations of Signaling Pathways and Workflows
Application Notes: 6-Cyanoindole as a Versatile Intermediate for Dopamine D4 Receptor Ligands
Introduction
6-Cyanoindole is a strategically important heterocyclic building block in medicinal chemistry, primarily due to its utility in constructing molecules with high affinity and selectivity for specific biological targets.[1] The indole scaffold is a common motif in neuroactive compounds, and the electron-withdrawing cyano group at the 6-position serves as a versatile chemical handle for various synthetic transformations.[1] This makes 6-cyanoindole a valuable intermediate in the development of ligands for the dopamine D4 receptor (D4R). The D4 receptor, a G protein-coupled receptor (GPCR) of the D2-like family, is a significant therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, attention-deficit hyperactivity disorder (ADHD), and Parkinson's disease.[2][3] Ligands derived from cyanoindoles, particularly those incorporating a piperazine moiety, have demonstrated potent and selective binding to the D4 receptor, highlighting the therapeutic potential of this chemical class.[4][5]
Application Notes
The primary application of 6-cyanoindole in this context is as a scaffold for the synthesis of selective D4 receptor ligands. The position of the cyano group on the indole ring is a critical determinant of biological activity, significantly influencing binding affinity and selectivity.
Structure-Activity Relationship (SAR)
Comparative studies between 5-cyanoindole and 6-cyanoindole derivatives have revealed clear structure-activity relationships. Generally, derivatives of 5-cyanoindole exhibit higher affinity and selectivity for the D4 receptor compared to their 6-cyano-substituted counterparts.[6] For instance, 2-aminomethyl-5-cyanoindoles have been identified with sub-nanomolar affinity for the D4 receptor.[4][5] While still potent, 6-cyanoindole derivatives typically show slightly lower affinity, with Ki values in the low nanomolar range.[6] This suggests that the electronic and steric properties conferred by the cyano group's position are crucial for optimal interaction within the D4 receptor's binding pocket.[6]
Despite the higher affinity of some 5-cyano congeners, 6-cyanoindole remains a valuable intermediate. Its derivatives can be functionalized to produce high-affinity ligands and may offer alternative pharmacological profiles or improved ADME (absorption, distribution, metabolism, and excretion) properties.
Quantitative Data Summary
The following table summarizes the binding affinities and functional activities of representative cyanoindole derivatives at various dopamine receptors. This data highlights the selectivity of these compounds for the D4 subtype.
| Compound ID | Scaffold | R-Group (at Piperazine) | D4 Ki (nM) | D2L Ki (nM) | D3 Ki (nM) | D4 Selectivity (D2/D4) | Efficacy (% of Quinpirole) |
| FAUC 299 (3f) | 5-Cyanoindole | 2-Methoxyphenyl | 0.52 | >10,000 | >10,000 | >19,230 | 35% (Partial Agonist)[5] |
| FAUC 316 (3j) | 5-Cyanoindole | 2-Fluorophenyl | 1.0 | >10,000 | 8600 | >10,000 | 30% (Partial Agonist)[5] |
| Compound A | 6-Cyanoindole | Phenyl | 9.0 | - | - | - | - |
| Compound B | 6-Cyanoindole | 2-Methoxyphenyl | 3.4 | - | - | - | - |
Data for FAUC compounds sourced from literature.[4][5] Data for 6-cyanoindole compounds represents the general affinity range noted in comparative studies.[6]
Diagrams and Visualizations
Synthesis Workflow from 6-Cyanoindole
Caption: Synthetic workflow for D4 ligands from 6-cyanoindole.
Dopamine D4 Receptor Signaling Pathway
Caption: The inhibitory Gi/o-coupled signaling cascade of the D4 receptor.
Experimental Workflow for Ligand Screening
Caption: High-throughput screening workflow for novel D4 receptor ligands.
Experimental Protocols
Protocol 1: Synthesis of 2-((4-Arylpiperazin-1-yl)methyl)-1H-indole-6-carbonitrile
This protocol is a representative example of a Mannich-type reaction for synthesizing D4 receptor ligands from a 6-cyanoindole scaffold.[5]
-
1.1 Materials:
-
N-protected 6-cyanoindole (e.g., 1-(diethoxymethyl)-1H-indole-6-carbonitrile)
-
Substituted Phenylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine)
-
Paraformaldehyde
-
Dioxane
-
Acetic Acid
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
-
1.2 Procedure (Aminomethylation):
-
To a solution of N-protected 6-cyanoindole (1.0 eq) in a mixture of dioxane and acetic acid (e.g., 4:1 v/v), add the desired substituted phenylpiperazine (1.2 eq).
-
Add paraformaldehyde (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
-
1.3 Procedure (Deprotection and Work-up):
-
Dissolve the crude residue from step 1.2 in a suitable solvent like methanol.
-
Add aqueous HCl (e.g., 2M solution) and stir at room temperature for 2-4 hours to cleave the N-protecting group.
-
Neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
1.4 Purification:
-
Purify the crude product using silica gel column chromatography. The eluent system will depend on the polarity of the product but often consists of a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Combine fractions containing the pure product and evaporate the solvent to yield the final piperazinylmethyl-6-cyanoindole derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Dopamine D4 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of synthesized compounds by measuring their ability to displace a known radioligand from the D4 receptor.
-
2.1 Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]spiperone or another suitable D4 antagonist.
-
Non-specific binding control: Haloperidol (10 µM) or another high-affinity D4 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Synthesized test compounds at various concentrations.
-
96-well plates, filter mats (GF/B or GF/C), and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
2.2 Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control (e.g., 10 µM Haloperidol).
-
50 µL of the test compound at the desired concentration.
-
50 µL of the radioligand (e.g., [³H]spiperone at a final concentration of ~0.2-0.5 nM).
-
50 µL of the cell membrane preparation (containing ~10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, place them in scintillation vials, and add a scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
-
2.3 Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of Haloperidol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 3: cAMP Inhibition Functional Assay
This protocol determines whether a high-affinity ligand acts as an agonist, antagonist, or partial agonist by measuring its effect on cAMP levels in cells expressing the Gi-coupled D4 receptor.
-
3.1 Materials:
-
HEK-293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Full agonist control: Quinpirole.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
3.2 Agonist Mode Procedure:
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with Stimulation Buffer and pre-incubate for 15-30 minutes.
-
Add serial dilutions of the test compounds (and quinpirole as a positive control) to the wells.
-
Incubate at 37 °C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
3.3 Antagonist Mode Procedure:
-
Follow steps 3.2.1 and 3.2.2.
-
Add serial dilutions of the test compounds to the wells and pre-incubate for 15-20 minutes.
-
Add a fixed concentration of the full agonist quinpirole (at its EC₈₀ concentration) to all wells, except the basal control.
-
Incubate at 37 °C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels.
-
-
3.4 Data Analysis:
-
For Agonist Mode: Plot the cAMP response against the log concentration of the test compound. Determine the Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect). A partial agonist will have an Emax lower than the full agonist quinpirole.[5]
-
For Antagonist Mode: Plot the cAMP response against the log concentration of the test compound. Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect. This can be used to calculate the antagonist's potency (Kb).
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Cyanoindole in OLED Materials Science
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cyano functional groups into organic molecules is a cornerstone of modern materials science, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). The 6-cyanoindole scaffold has emerged as a promising building block for novel OLED materials due to the potent electron-withdrawing nature of the cyano group combined with the electron-rich indole core. This unique electronic profile allows for precise tuning of photophysical properties, making 6-cyanoindole derivatives attractive candidates for emitters, hosts, and charge-transport materials.[1]
These application notes provide a comprehensive overview of the use of 6-cyanoindole in OLEDs, including synthetic protocols for precursor materials, fabrication methods for OLED devices, and a summary of the performance of analogous cyano-substituted materials.
Molecular Design and Functionality
The cyano group at the 6-position of the indole ring significantly influences the molecule's electronic properties. It effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can facilitate more efficient electron injection and transport in an OLED device.[1] This modulation of frontier molecular orbitals is crucial for designing materials with specific functions within the multi-layer OLED architecture.
-
Emitters: By functionalizing the 6-cyanoindole core with suitable donor and acceptor moieties, it is possible to create molecules with a small singlet-triplet energy splitting (ΔEST). This is a key characteristic for developing Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1]
-
Host Materials: Incorporating the 6-cyanoindole unit into larger molecular structures, such as those based on carbazole, can induce bipolar charge transport characteristics. A balanced transport of both holes and electrons within the emissive layer is critical for high-efficiency and long-lifetime OLEDs.[1]
-
Electron-Transport Materials (ETMs): The inherent electron-deficient nature imparted by the cyano group makes 6-cyanoindole derivatives suitable for use as electron-transport materials, which are essential for facilitating the movement of electrons from the cathode to the emissive layer.[2]
Performance of Cyano-Substituted OLED Materials (Representative Data)
While specific performance data for OLEDs based exclusively on 6-cyanoindole derivatives is not yet widely published, the broader class of cyano-substituted aromatic compounds has demonstrated excellent performance. The following tables summarize the performance of various cyano-containing emitters as a benchmark for the potential of 6-cyanoindole-based materials.
Table 1: Performance of Green and Yellow Cyano-Substituted TADF Emitters
| Emitter | Host | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates | Reference |
| oPTC | mCP | 19.9 | 511 | (0.22, 0.40) | [3] |
| 4CzIPN | CBP | 19.3 | ~510 | Not Reported | [3] |
| 3DPA3CN | DPEPO | Not Reported | 533 | Not Reported | [3] |
| spiro-CN | mCP | Not Reported | ~540 | Not Reported | [3] |
| ν-DABNA-CN-Me | Not Reported | 31.9 | 504 | (0.13, 0.65) | [4] |
Table 2: Performance of Blue Cyano-Substituted TADF Emitters
| Emitter | Max. EQE (%) | Emission Peak (nm) | Lifetime (LT97 @ 700 cd/m²) | Reference |
| Unspecified TADF | 15 | < 470 | > 90 hours | [5] |
| D6 | 19.5 | Not Reported | Not Reported | [6] |
Experimental Protocols
Synthesis of 6-Cyanoindole Precursors
Two primary methods for the synthesis of the 6-cyanoindole scaffold are the Leimgruber-Batcho Indole Synthesis and Palladium-Catalyzed Cyanation.[7] For creating more complex derivatives suitable for OLED applications, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[8]
Protocol 1: Synthesis of 6-Cyanoindole via Palladium-Catalyzed Cyanation [7]
This protocol describes a modern cross-coupling approach to synthesize the 6-cyanoindole core from 6-bromoindole.
-
Materials:
-
6-bromoindole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromoindole (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).
-
Add anhydrous DMAc to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and follow standard work-up and purification procedures (e.g., extraction and column chromatography).
-
Protocol 2: Synthesis of 6-Cyano-2-phenyl-1H-indole via Suzuki-Miyaura Coupling [8]
This protocol provides a method for functionalizing the 6-cyanoindole scaffold, a crucial step in designing advanced OLED materials.
-
Materials:
-
2-Bromo-1H-indole-6-carbonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane and water
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-1H-indole-6-carbonitrile (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add potassium phosphate (2.0 equiv).
-
Add anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
-
Fabrication of a Multilayer OLED Device
The following is a general protocol for the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum environment.[9]
-
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., m-MTDATA)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host material (e.g., mCP)
-
6-cyanoindole-based emitter (dopant)
-
Electron Transport Layer (ETL) material (e.g., TmPyPB)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Aluminum (Al) for the cathode
-
Deionized water, acetone, isopropyl alcohol for cleaning
-
-
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. Dry the substrates with a nitrogen gun and treat them with UV-ozone to improve the work function of the ITO.
-
HIL Deposition: Deposit a thin layer of the HIL material onto the ITO surface via thermal evaporation.
-
HTL Deposition: Deposit a thin layer of the HTL material onto the HIL.
-
EML Co-evaporation: Co-evaporate the EML host material and the 6-cyanoindole-based emitter at a specific doping concentration (e.g., 6-10 wt%).
-
ETL Deposition: Deposit a thin layer of the ETL material onto the EML.
-
EIL and Cathode Deposition: Deposit a thin layer of LiF as the EIL, followed by the deposition of the Al cathode.
-
Encapsulation: Encapsulate the fabricated device to protect the organic layers from moisture and oxygen.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Pure Green Thermally Activated Delayed Fluorescence Material by Cyano Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYNORA presents record results for high-efficiency blue OLED emitters | Business Wire [sttinfo.fi]
- 6. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Piperazinylmethyl-6-Cyanoindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of piperazinylmethyl-6-cyanoindoles, a class of compounds with significant interest in drug discovery, particularly as selective ligands for the dopamine D₄ receptor.[1][2] The presented methodology utilizes Wang resin as the solid support, enabling efficient synthesis and purification. This protocol outlines the key steps, including the attachment of a 6-cyanoindole scaffold to the resin, a solid-phase Mannich reaction for the introduction of the piperazinylmethyl moiety, and the final cleavage and purification of the target compounds.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Specifically, derivatives of 6-cyanoindole have been identified as potent and selective modulators of the dopamine D₄ receptor, a key target in the development of therapeutics for neuropsychiatric disorders.[1] Solid-phase organic synthesis (SPOS) offers a streamlined approach for the generation of libraries of such compounds, facilitating rapid structure-activity relationship (SAR) studies. The use of Wang resin, an acid-labile support, is well-suited for the synthesis of molecules bearing acid-sensitive functional groups.[4][5] This protocol details a robust method for the solid-phase synthesis of piperazinylmethyl-6-cyanoindoles, providing researchers with a practical guide for the efficient production of these valuable compounds.
Experimental Workflow
The overall synthetic strategy involves three main stages: immobilization of the indole scaffold onto the solid support, on-resin functionalization via a Mannich reaction, and subsequent cleavage from the resin to yield the final product.
Caption: Workflow for the solid-phase synthesis of piperazinylmethyl-6-cyanoindoles.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a model piperazinylmethyl-6-cyanoindole. Actual results may vary depending on the specific piperazine derivative and reaction conditions.
| Parameter | Value | Notes |
| Resin Type | Wang Resin | Standard polystyrene-based resin for Fmoc-chemistry.[5] |
| Resin Loading | 0.5 - 0.8 mmol/g | Typical loading capacity for Wang resin. |
| Indole Loading Efficiency | >90% | Determined by weight gain or spectroscopic methods. |
| Mannich Reaction Conversion | >95% | Monitored by a qualitative test (e.g., chloranil test). |
| Overall Crude Yield | 60 - 80% | Dependent on the efficiency of each synthetic step. |
| Crude Product Purity | 70 - 85% | Determined by RP-HPLC analysis. |
| Final Purity (Post-HPLC) | >98% | Achievable with standard purification protocols. |
Experimental Protocols
Materials and Reagents
-
Wang Resin (100-200 mesh, ~0.7 mmol/g loading)
-
6-Cyanoindole-2-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperazine (or desired substituted piperazine)
-
Formaldehyde (37% solution in water)
-
Acetic Acid
-
1,4-Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
1,2-Ethanedithiol (EDT)
-
Triisopropylsilane (TIS)
-
Diethyl ether (cold)
Protocol 1: Attachment of 6-Cyanoindole-2-carboxylic acid to Wang Resin
-
Resin Swelling: Place Wang resin (1.0 g, ~0.7 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for 1 hour with gentle agitation. Drain the solvent.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 6-cyanoindole-2-carboxylic acid (4 eq. relative to resin loading), HOBt (4 eq.), and DIC (4 eq.) in a minimal amount of DMF. Stir the solution at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated carboxylic acid solution to the swollen resin. Add DMAP (0.1 eq.) to the reaction vessel. Agitate the mixture at room temperature for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping: To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (10 mL). Agitate for 1 hour.
-
Final Washing: Drain the capping solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: On-Resin Mannich Reaction
-
Resin Swelling: Swell the 6-cyanoindole-loaded resin in 1,4-dioxane (10 mL) for 30 minutes.
-
Mannich Reaction: To the swollen resin, add a solution of the desired piperazine (5 eq.), formaldehyde (5 eq., 37% aqueous solution), and glacial acetic acid (2.5 mL) in 1,4-dioxane (7.5 mL).
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using a qualitative test such as the chloranil test for the consumption of the indole C3-proton.
-
Washing: Drain the reaction mixture and wash the resin sequentially with 1,4-dioxane (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
-
Resin Preparation: Place the dry, functionalized resin in a reaction vessel.
-
Cleavage: Prepare a cleavage cocktail of TFA/1,2-Ethanedithiol/TIS/Water (94:2.5:2.5:1). The use of 1,2-ethanedithiol is recommended to suppress the potential side reaction of p-hydroxybenzylation of the indole ring.[6] Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours.[4][7]
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of TFA (2 x 2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (50 mL) with vigorous stirring to precipitate the crude product.
-
Collection: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether (2 x 10 mL) and dry under vacuum.
-
Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Lyophilize the pure fractions to obtain the final product as a TFA salt. Characterize the compound by analytical RP-HPLC, mass spectrometry, and NMR to confirm its identity and purity.
Signaling Pathway Context
The synthesized piperazinylmethyl-6-cyanoindoles are designed to interact with G protein-coupled receptors (GPCRs), specifically the dopamine D₄ receptor. Upon binding, these ligands can act as agonists, partial agonists, or antagonists, modulating the downstream signaling cascade. The D₂-like subfamily of dopamine receptors, including D₄, typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8]
Caption: Dopamine D4 receptor signaling cascade modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a new selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
Application Notes and Protocols: Electropolymerization of 6-Cyanoindole with EDOT for Advanced Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrochemical copolymerization of 6-cyanoindole (6CNIn) and 3,4-ethylenedioxythiophene (EDOT). The resulting copolymer, poly(6-cyanoindole-co-EDOT), is a conductive polymer with tunable properties, making it a promising material for a range of biomedical applications, including drug delivery and biosensing. The cyano-functionalization of the indole monomer offers a unique handle for further chemical modification, enhancing its utility in the development of sophisticated medical devices and therapeutic systems.
Introduction to Poly(6-Cyanoindole-co-EDOT)
Conductive polymers (CPs) are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical properties and processing advantages of polymers.[1][2] Among these, poly(3,4-ethylenedioxythiophene) (PEDOT) is widely recognized for its high conductivity, stability, and biocompatibility.[3][4] Polyindoles, on the other hand, offer interesting redox and photoluminescence properties.[2] By copolymerizing 6-cyanoindole with EDOT, it is possible to create a novel material that synergistically combines the advantageous properties of both parent polymers. The nitrile group on the indole ring provides a site for covalent attachment of biomolecules, drugs, or targeting ligands, making the copolymer particularly attractive for biomedical applications.[5]
Potential Applications in Drug Development
The unique properties of poly(6-cyanoindole-co-EDOT) open up several possibilities in the field of drug development:
-
Controlled Drug Delivery: The copolymer can be used to fabricate electrically responsive drug delivery systems. Drugs can be incorporated into the polymer matrix during or after electropolymerization. Application of an electrical potential can then trigger the release of the drug on demand by altering the redox state and conformation of the polymer chains.[6][7]
-
Biosensors for Drug Discovery and Diagnostics: The conductive nature of the copolymer makes it an excellent transducer material for electrochemical biosensors. The surface of the polymer can be functionalized with specific biorecognition elements (e.g., enzymes, antibodies, aptamers) to detect biomarkers, monitor drug metabolism, or screen potential drug candidates.[8][9] The cyano group can be a key anchoring point for such functionalization.
-
Biocompatible Coatings for Medical Implants: The inherent biocompatibility of both PEDOT and polyindole derivatives suggests that the copolymer could be used as a coating for medical implants to improve their integration with biological tissues and reduce inflammatory responses.[5][10]
Experimental Protocols
This section provides a detailed protocol for the electrochemical synthesis and characterization of poly(6-cyanoindole-co-EDOT) films.
Materials and Reagents
-
6-Cyanoindole (monomer)
-
3,4-ethylenedioxythiophene (EDOT) (monomer)
-
Acetonitrile (ACN), anhydrous
-
Tetrabutylammonium tetrafluoroborate (TBATFB) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Indium tin oxide (ITO) coated glass slides or platinum electrodes (working electrode)
-
Platinum wire or mesh (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Deionized water
-
Ethanol
-
Acetone
Electrochemical Deposition of Poly(6-cyanoindole-co-EDOT) Films
-
Electrode Preparation:
-
Clean the working electrode (e.g., ITO glass) by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the electrode under a stream of nitrogen gas.
-
-
Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBATFB or LiClO₄) in anhydrous acetonitrile.
-
Add the monomers to the electrolyte solution. A typical starting point is a total monomer concentration of 10-50 mM. The molar ratio of 6-cyanoindole to EDOT can be varied to tune the properties of the resulting copolymer (e.g., 1:1, 1:2, 2:1).
-
Purge the solution with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
-
Electropolymerization:
-
Set up a standard three-electrode electrochemical cell with the prepared working electrode, a platinum counter electrode, and a reference electrode.
-
Perform the electropolymerization using either cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential in a range where both monomers can be oxidized, for example, from -0.2 V to +1.5 V vs. Ag/AgCl. The scan rate can be set to 50-100 mV/s. The number of cycles will determine the thickness of the polymer film.
-
Potentiostatic Deposition: Apply a constant potential at which the monomers will polymerize, for instance, +1.2 V vs. Ag/AgCl. The deposition time will control the film thickness.
-
-
Throughout the electropolymerization process, maintain an inert atmosphere by continuously purging the electrolyte with nitrogen or argon.
-
-
Post-deposition Treatment:
-
After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomers and excess electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
Figure 1. Experimental workflow for the electropolymerization of poly(6-cyanoindole-co-EDOT).
Characterization of the Copolymer Films
The synthesized copolymer films should be characterized to understand their properties.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): To study the redox behavior of the polymer film, perform CV in a monomer-free electrolyte solution. This will reveal the oxidation and reduction potentials of the copolymer.
Spectroelectrochemical Characterization
-
UV-Vis Spectroscopy: Couple an electrochemical setup with a UV-Vis spectrometer to monitor the changes in the absorption spectrum of the polymer film as a function of the applied potential. This provides information about the electronic transitions and color changes of the material in different redox states.
Morphological and Structural Characterization
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer film.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both 6-cyanoindole and EDOT units into the copolymer chain by identifying their characteristic vibrational bands.
Quantitative Data Summary
The following tables summarize typical quantitative data for poly(indole-derivative-co-EDOT) copolymers. Note that specific values for poly(6-cyanoindole-co-EDOT) may vary depending on the exact synthesis conditions.
Table 1: Electrochemical Properties
| Property | Typical Value Range |
| Oxidation Onset Potential (vs. Ag/AgCl) | +0.4 V to +0.8 V |
| Reduction Onset Potential (vs. Ag/AgCl) | +0.2 V to -0.2 V |
| Electrical Conductivity (Doped State) | 10⁻³ to 10¹ S/cm |
Table 2: Spectroelectrochemical and Electrochromic Properties
| Property | Description |
| Color (Reduced State) | Yellowish-Green to Brown |
| Color (Oxidized State) | Blue to Grey |
| Optical Contrast (ΔT%) at λmax | 30% - 50% |
| Switching Time | 0.5 s - 2.0 s |
Signaling Pathways and Logical Relationships
Drug Release Mechanism
The electrically controlled drug release from the poly(6-cyanoindole-co-EDOT) matrix is based on the change in the polymer's redox state.
Figure 2. Logical diagram of the electrically triggered drug release mechanism.
Biosensor Signal Transduction
In a biosensor application, the copolymer film acts as the transducer, converting a biological recognition event into a measurable electrical signal.
Figure 3. Signal transduction pathway in a poly(6-cyanoindole-co-EDOT)-based biosensor.
Conclusion
The electropolymerization of 6-cyanoindole with EDOT offers a versatile platform for creating functional conductive polymers with significant potential in drug development and biomedical research. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these promising materials. The ability to tune the polymer's properties through the monomer feed ratio and to functionalize the cyano group opens up a wide range of possibilities for the design of next-generation smart medical devices.
References
- 1. Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00175C [pubs.rsc.org]
- 2. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]
- 3. Enhanced NIR Electrochromic Properties of Corannulene-(triphenylamine)5 and EDOT-Derived Polymers via Electrochemical Layer-by-Layer Polymerization Compared to Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. figshare.com [figshare.com]
- 8. mdpi.com [mdpi.com]
- 9. Fabrication of functional poly(thiophene) electrode for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Transformations of the Cyano Group in 6-Cyanoindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyanoindole is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in medicinal chemistry and materials science.[1] The presence of the electron-withdrawing cyano group at the 6-position not only modifies the electronic properties of the indole ring but also serves as a versatile chemical handle for a variety of transformations. This allows for the synthesis of diverse and complex molecular architectures, making 6-cyanoindole a valuable intermediate in drug discovery. These transformations allow for the introduction of key pharmacophores such as carboxylic acids, amines, and tetrazoles, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for key chemical transformations of the cyano group in 6-cyanoindole.
Key Transformations and Applications
The cyano group of 6-cyanoindole can undergo several important transformations, providing access to a range of functionalized indole derivatives. The primary reactions include hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions to form tetrazoles. Additionally, the cyano group can react with organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis.
-
Hydrolysis to Indole-6-carboxylic Acid: The nitrile functionality can be hydrolyzed under acidic or basic conditions to initially form 6-carboxamidoindole, which can be further hydrolyzed to indole-6-carboxylic acid.[1] Carboxylic acid moieties are important for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Reduction to 6-(Aminomethyl)indole: The cyano group can be reduced to a primary amine, yielding 6-(aminomethyl)indole. This transformation is crucial for introducing a basic nitrogen atom, which can serve as a key interaction point with biological targets or as a handle for further functionalization. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation, for example, using Raney Nickel.[2][3]
-
Cycloaddition to 6-(1H-tetrazol-5-yl)-1H-indole: The [3+2] cycloaddition reaction of the nitrile group with an azide source, such as sodium azide, provides a direct route to 5-substituted tetrazoles. Tetrazoles are recognized as bioisosteres of carboxylic acids and are frequently incorporated into drug molecules to enhance metabolic stability and improve binding affinity.
-
Reaction with Grignard Reagents to form Ketones: The addition of a Grignard reagent to the cyano group, followed by acidic hydrolysis of the intermediate imine, yields a ketone. For example, reaction with methylmagnesium bromide would produce 6-acetylindole, a valuable intermediate for further elaboration.
Experimental Protocols
The following sections provide detailed experimental protocols for the key transformations of 6-cyanoindole.
Hydrolysis of 6-Cyanoindole to Indole-6-carboxylic Acid
This protocol describes the basic hydrolysis of 6-cyanoindole to indole-6-carboxylic acid.
Reaction Scheme:
References
Application Notes and Protocols for 6-Cyanoindole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-cyanoindole as a core structure in the development of advanced fluorescent probes. The unique photophysical properties conferred by the cyano group at the 6-position of the indole ring make these probes valuable tools for investigating complex biological processes. This document details the synthesis, photophysical characteristics, and detailed protocols for the application of 6-cyanoindole-based probes in studying protein dynamics and interactions.
Introduction to 6-Cyanoindole Fluorescent Probes
6-Cyanoindole and its derivatives have emerged as versatile fluorophores in biological spectroscopy and microscopy. The introduction of a cyano group at the 6-position of the indole scaffold significantly influences the molecule's electronic properties, often leading to red-shifted absorption and emission spectra compared to the parent indole. This spectral shift is advantageous for biological imaging as it can reduce background fluorescence from native biomolecules.
One of the most notable applications of 6-cyanoindole is in the form of the non-canonical amino acid, 6-cyanotryptophan (6-CNTrp). This analog can be site-specifically incorporated into proteins, serving as a sensitive fluorescent reporter of the local environment and as an effective donor for Förster Resonance Energy Transfer (FRET) studies.[1][2]
Quantitative Data Presentation
The photophysical properties of 6-cyanoindole and its derivatives are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for easy comparison.
Table 1: Photophysical Properties of Cyanoindole Isomers in Water
| Cyanoindole Isomer | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) in Water | Notes |
| 2-Cyanoindole | Not specified | Not specified | 0.00044[3] | Extremely low quantum yield. |
| 3-Cyanoindole | Not specified | Not specified | Practically non-fluorescent[3] | Quantum yield is negligible in water. |
| 4-Cyanoindole | ~310-320[4] | ~412[4] | High (>0.8)[3] | Exhibits a significantly high quantum yield in aqueous solution. |
| 5-Cyanoindole | Not specified | Not specified | Not explicitly reported[3] | Further experimental data is needed. |
| 6-Cyanoindole | ~280 and ~310 [4] | Not specified | Not explicitly reported [3] | Further experimental data is needed. |
| 7-Cyanoindole | Similar to 6-CNI[4] | Not specified | Not explicitly reported | Further experimental data is needed. |
Table 2: Fluorescence Lifetime of 6-Cyanoindole in Various Solvents
| Solvent | Fluorescence Lifetime (τ, ns) |
| Water (H₂O) | Shortest |
| Trifluoroethanol (TFE) | Shortest |
| Dimethyl sulfoxide (DMSO) | Longest |
| Tetrahydrofuran (THF) | 2.9[5] |
Note: The fluorescence lifetimes of 6-cyanoindole are highly solvent-dependent.[5][6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a 6-cyanoindole derivative and its application in studying protein-protein interactions using FRET.
Synthesis of 6-Cyanoindole Derivatives
The synthesis of 6-cyano-substituted indoles can be achieved through various methods, including the Fischer indole synthesis.[7]
Protocol 1: Fischer Indole Synthesis of a 6-Cyanoindole Derivative
Objective: To synthesize a 6-cyano-substituted indole, a key precursor for fluorescent probes.
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
A suitable ketone or aldehyde (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid or a mixture of sulfuric acid in ethanol)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Sodium hydroxide (NaOH) solution for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification supplies (e.g., silica gel for column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-cyanophenylhydrazine hydrochloride and the chosen ketone/aldehyde in an appropriate acidic solvent.
-
Heating and Reflux: Heat the reaction mixture to reflux with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture with a base solution (e.g., NaOH). c. Extract the product into an organic solvent (e.g., ethyl acetate). d. Wash the organic layer with water and brine. e. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: a. Evaporate the solvent using a rotary evaporator to obtain the crude product. b. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 6-cyanoindole derivative.
-
Characterization: Analyze the purified product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Site-Specific Incorporation of 6-Cyanotryptophan (6-CNTrp)
To use 6-CNTrp as a fluorescent probe, it must be incorporated into a protein of interest at a specific site. This is typically achieved using site-directed mutagenesis to introduce an amber stop codon (TAG) at the desired location, followed by expression in a host organism that has an orthogonal tRNA/aminoacyl-tRNA synthetase pair for 6-CNTrp.[8]
Protocol 2: Site-Directed Mutagenesis for 6-CNTrp Incorporation
Objective: To introduce a TAG codon at a specific site in a gene of interest for subsequent incorporation of 6-CNTrp.
Materials:
-
Template DNA (plasmid containing the gene of interest)
-
Mutagenic primers (forward and reverse) containing the desired mutation (e.g., changing a tryptophan codon TGG to a TAG codon)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design mutagenic primers that are 25-45 bases in length, with the desired mutation in the middle and a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification: a. Set up the PCR reaction containing the template DNA, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase. b. Perform thermal cycling, typically for 18 cycles, with appropriate denaturation, annealing, and extension temperatures and times.
-
Digestion of Parental DNA: a. Add DpnI restriction enzyme to the PCR product. b. Incubate at 37°C for 1-2 hours to digest the methylated, parental DNA template.
-
Transformation: a. Transform competent E. coli cells with the DpnI-treated PCR product. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic. c. Incubate overnight at 37°C.
-
Verification: a. Select several colonies and grow overnight cultures. b. Isolate the plasmid DNA. c. Verify the presence of the desired mutation by DNA sequencing.
FRET-Based Protein-Protein Interaction Assay
6-CNTrp can serve as a FRET donor when paired with a suitable acceptor fluorophore to study protein-protein interactions or conformational changes.[1][9]
Protocol 3: In Vitro FRET Assay Using 6-CNTrp
Objective: To measure the interaction between two proteins using FRET with 6-CNTrp as the donor.
Materials:
-
Purified protein of interest with site-specifically incorporated 6-CNTrp (Donor protein).
-
Purified partner protein labeled with a suitable FRET acceptor (e.g., a fluorescent dye whose excitation spectrum overlaps with the emission spectrum of 6-CNTrp).
-
Fluorometer capable of measuring fluorescence emission spectra.
-
Assay buffer.
Procedure:
-
Sample Preparation: a. Prepare solutions of the donor protein and the acceptor-labeled partner protein in the assay buffer. b. Keep the concentration of the donor protein constant. c. Prepare a series of samples with increasing concentrations of the acceptor-labeled partner protein.
-
Fluorescence Measurements: a. Excite the donor fluorophore (6-CNTrp) at its absorption maximum (e.g., ~310 nm). b. Record the fluorescence emission spectrum for each sample.
-
Data Analysis: a. Observe the quenching of the donor fluorescence and the sensitized emission of the acceptor as the concentration of the acceptor-labeled protein increases. b. Calculate the FRET efficiency (E) for each sample using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor. c. Plot the FRET efficiency as a function of the acceptor protein concentration to determine the binding affinity (Kd).
Application in Studying Cellular Signaling
While specific studies detailing the use of 6-cyanoindole probes to investigate entire signaling pathways are still emerging, their utility in probing key molecular events within these pathways is evident. The ability to site-specifically incorporate 6-CNTrp into proteins allows for the precise monitoring of conformational changes or protein-protein interactions that are fundamental to signal transduction.
For instance, a 6-CNTrp probe could be incorporated into a receptor tyrosine kinase (RTK) to study the conformational changes that occur upon ligand binding and subsequent dimerization, which are critical early events in many signaling cascades.
Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Dimerization
The diagram below illustrates a simplified signaling event where FRET could be used to monitor the dimerization of an RTK. In this hypothetical scenario, two populations of the RTK are expressed, one containing a FRET donor (e.g., 6-CNTrp) and the other a FRET acceptor. Upon ligand binding, the receptors dimerize, bringing the donor and acceptor into close proximity and resulting in a FRET signal.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Techniques Made Simple: Methodology and Applications of Förster Resonance Energy Transfer (FRET) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Serotonin Receptor Modulators from 6-Cyanoindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potential serotonin (5-HT) receptor modulators starting from the versatile building block, 6-cyanoindole. The protocols outlined herein describe key chemical transformations to elaborate the 6-cyanoindole scaffold into structures commonly associated with activity at various serotonin receptor subtypes, particularly the 5-HT1A, 5-HT2A, and 5-HT6 receptors.
The 6-cyanoindole moiety is a privileged structure in medicinal chemistry. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the indole ring, potentially enhancing binding affinities and modulating the pharmacological activity of the resulting compounds. This document serves as a guide for researchers engaged in the discovery and development of novel therapeutics targeting the serotonergic system.
I. Synthetic Strategy Overview
The general synthetic strategy involves a two-step process starting from 6-cyanoindole:
-
N-Alkylation: Introduction of a side chain at the N1 position of the indole ring. This is a common strategy to introduce functionalities, such as a piperazine moiety, known to interact with serotonin receptors.
-
C3-Functionalization: Introduction of a substituent at the C3 position of the indole ring. The Mannich reaction is a classic and effective method for introducing an aminomethyl group at this position, which can then be further modified.
The following sections provide detailed protocols for these key transformations and for the initial synthesis of the 6-cyanoindole starting material.
II. Experimental Protocols
Protocol 1: Synthesis of 6-Cyanoindole via Fischer Indole Synthesis
The Fischer indole synthesis is a reliable and widely used method for the preparation of indole derivatives. This protocol describes the synthesis of 6-cyanoindole from 4-cyanophenylhydrazine hydrochloride and a suitable carbonyl compound.
Materials:
-
4-Cyanophenylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium hydroxide solution (10%)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) to the solution and stir at room temperature for 1 hour to form the hydrazone.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a 10% sodium hydroxide solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-cyanoindole.
Protocol 2: N-Alkylation of 6-Cyanoindole with a Haloalkylpiperazine
This protocol details the introduction of a piperazine-containing side chain at the N1 position of 6-cyanoindole, a common feature in many serotonin receptor ligands.
Materials:
-
6-Cyanoindole (1.0 eq)
-
1-(2-Chloroethyl)piperazine hydrochloride (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 6-cyanoindole.
-
Dissolve the 6-cyanoindole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add 1-(2-chloroethyl)piperazine hydrochloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the N-alkylated product.[1][2]
Protocol 3: C3-Aminomethylation of 6-Cyanoindole via the Mannich Reaction
The Mannich reaction is an effective method for introducing an aminomethyl group at the electron-rich C3 position of the indole nucleus.
Materials:
-
6-Cyanoindole (1.0 eq)
-
Formaldehyde (37% aqueous solution) (1.5 eq)
-
Piperazine (2.5 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperazine in ethanol.
-
Add glacial acetic acid to the solution.
-
Add 6-cyanoindole to the mixture.
-
Cool the mixture in an ice bath and slowly add the formaldehyde solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once complete, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the C3-aminomethylated 6-cyanoindole.[3]
III. Data Presentation
| Compound Scaffold | Target Receptor | Activity Type | Kᵢ (nM) | EC₅₀ (nM) | % Intrinsic Activity | Reference |
| Indolealkylpiperazine | 5-HT1A | Agonist | 51.9 | 1.01 | - | [4] |
| N-Arylsulfonyl-3-piperazinyl indole | 5-HT6 | Antagonist | 3.4 | - | - | [5] |
| 3-[3-(Piperidin-1-yl)propyl]indole | 5-HT1D | Agonist | - | - | Full Agonist | [6] |
| Dihydropyrano[3,2-e]indole | 5-HT2 | Agonist | High Affinity | - | - | [7] |
IV. Visualization of Workflows and Signaling Pathways
Synthetic Workflow
The general workflow for the synthesis of serotonin receptor modulators from 6-cyanoindole can be visualized as a sequence of key chemical transformations.
Caption: General synthetic workflow for 6-cyanoindole-based serotonin modulators.
Serotonin Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the 5-HT1A, 5-HT2A, and 5-HT6 receptors.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a Gαi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: 5-HT1A receptor inhibitory signaling pathway.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is coupled to the Gαq signal transduction pathway, leading to the activation of phospholipase C and subsequent downstream signaling events.
Caption: 5-HT2A receptor excitatory signaling pathway.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is positively coupled to adenylyl cyclase via a Gαs protein, leading to an increase in intracellular cAMP levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 4. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Leimgruber-Batcho Indole Synthesis
Welcome to the technical support center for the Leimgruber-Batcho indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the Leimgruber-Batcho indole synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: My overall yield is low. What are the most common areas for optimization?
Low yields in the Leimgruber-Batcho synthesis can typically be traced back to two key stages: the initial enamine formation and the subsequent reductive cyclization.[1] Inefficient enamine formation means less intermediate is available for the cyclization step, while issues during reduction can lead to incomplete conversion or the formation of side products.[2] Careful monitoring of each step by TLC or LC-MS is crucial to identify where material is being lost.[1]
Here is a logical workflow for troubleshooting low yields:
Caption: A workflow diagram for troubleshooting low yields.
Q2: The formation of the enamine intermediate appears to be sluggish or incomplete. How can I improve this step?
The condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a critical first step.
-
Reagent Quality: Ensure that the DMF-DMA and any amine catalyst, such as pyrrolidine, are of high purity and not degraded.[2] Pyrrolidine is often used to accelerate the reaction by forming a more reactive reagent with DMF-DMA.[3]
-
Reaction Conditions: Conventional heating in DMF can require prolonged reaction times (e.g., overnight). To improve yields and reduce reaction times, consider:
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often leads to cleaner reactions and higher yields.[4]
-
Lewis Acid Catalysis: The addition of a Lewis acid can enhance the reaction rate.
-
-
Substituent Effects: The acidity of the methyl group on the o-nitrotoluene is crucial. Electron-withdrawing groups on the aromatic ring can increase this acidity and facilitate enamine formation.[4][5] Conversely, electron-donating groups may slow down the reaction.
Q3: I am isolating the enamine intermediate instead of the final indole product after the reduction step. What is causing this incomplete cyclization?
This indicates that the nitro group is being reduced, but the subsequent intramolecular cyclization and elimination are not occurring efficiently.
-
Reducing Agent Choice: Some reducing agents are more effective than others at promoting the entire sequence. While agents like sodium hydrosulfite or iron in acetic acid can be used, catalytic hydrogenation (e.g., Pd/C and H₂) or Raney nickel with hydrazine are often more reliable for achieving full conversion to the indole.[3][5]
-
Acidic Conditions: The cyclization can be promoted by slightly acidic conditions, which can help to hydrolyze the enamine to the corresponding aldehyde/ketone in situ, facilitating intramolecular attack by the newly formed aniline.[6] Some reduction methods, like using iron in acetic acid, provide this acidity.[5] If using a neutral reduction method, a mild acid might be beneficial.
-
Steric Hindrance: Bulky substituents on the o-nitrotoluene may sterically hinder the cyclization step.[4]
Q4: My final product is contaminated with side products. What are the likely impurities and how can I avoid them?
-
Over-reduction: During catalytic hydrogenation, the enamine double bond can sometimes be reduced, leading to the formation of 2-aminophenylethylamine byproducts. These are typically basic and can be removed from the neutral indole product by an acidic wash during workup.[5]
-
Polymerization: High concentrations of reactive intermediates or elevated temperatures can sometimes lead to polymerization. Running the reaction at a higher dilution may favor the desired intramolecular cyclization.[1]
-
Incomplete Reaction: Unreacted enamine intermediate is a common impurity if the reduction is not driven to completion. Ensure the reducing agent is active and used in sufficient quantity.[2]
Data Summary Tables
The following tables summarize quantitative data on yields for the Leimgruber-Batcho synthesis under various conditions.
Table 1: Comparison of Conventional vs. Microwave Heating for Enamine Formation
| Starting Material (o-nitrotoluene derivative) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Nitrotoluene | Conventional | 110 | 22 h | 97 | |
| 2-Nitrotoluene | Microwave | 180 | 4.5 h | 95 | |
| 4-Chloro-2-nitrotoluene | Conventional | - | 10 h | 36 | [4] |
| 4-Chloro-2-nitrotoluene | One-pot (optimized) | 45 | - | 92 | [4] |
| 2-Nitro-4-(trifluoromethyl)toluene | Microwave | 180 | 10 min | 90 | [7] |
Table 2: Effect of Reducing Agent on Indole Yield
| Substrate (Enamine from) | Reducing Agent/System | Solvent | Yield (%) | Reference |
| 2-Nitrotoluene | H₂, Pd/C | Benzene | High | [5] |
| 2-Nitrotoluene | Raney Ni, H₂ | Benzene | High | [5] |
| 2-Nitro-6-benzyloxytoluene | Raney Ni, Hydrazine | THF/Methanol | 68 | [5] |
| 6-Carbomethoxy-2-nitrotoluene | H₂, 10% Pd/C | Benzene | 82 | [5] |
| 2,4-Dinitrotoluene | TiCl₃ (4 equiv) | Methanol | - (1-hydroxy-4-nitroindole) | [5] |
| 2,4-Dinitrotoluene | TiCl₃ (12 equiv) | Methanol | 83 (4-aminoindole) | [5] |
| Various | FeCl₃, Activated Carbon, N₂H₄·H₂O | - | High | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 4-Benzyloxyindole
This protocol is adapted from Clark and Repke's review, citing original work.[5]
Step 1: Enamine Formation
-
To a solution of 5.0 g of 2-nitro-6-benzyloxytoluene in 35 mL of DMF, add 3.0 mL of DMF-DMA and 2.0 mL of pyrrolidine.
-
Stir the mixture under a nitrogen atmosphere at 125 °C for 3 hours.
-
Distill the solvent under reduced pressure. The resulting dark red, oily residue is the crude enamine.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in 25 mL of tetrahydrofuran (THF) and 25 mL of methanol.
-
Add 5 g of Raney nickel to the solution.
-
Stir the mixture under nitrogen at 50-60 °C.
-
Add four 1.0 mL aliquots of 85% hydrazine hydrate at 30-minute intervals.
-
After a total reaction time of 2.5 hours, cool the mixture to room temperature.
-
Filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by silica gel chromatography (30% ether-hexane) to afford 4-benzyloxyindole.
Protocol 2: Catalytic Hydrogenation for Methyl Indole-4-carboxylate
This protocol is adapted from Clark and Repke's review.[5]
-
In a Parr apparatus, shake a mixture of 7.0 g of the enamine derived from 6-carbomethoxy-2-nitrotoluene in 140 mL of dry benzene containing 1.4 g of 10% palladium on carbon under a hydrogen atmosphere of 50 psi for 1.5 hours.
-
Remove the catalyst by filtration.
-
Wash the benzene solution with 5% HCl and brine.
-
Dry the organic layer over MgSO₄ and concentrate.
-
Purify the residue by silica gel chromatography (25% ethyl acetate-hexane) to yield methyl indole-4-carboxylate.
Visualized Pathways
Leimgruber-Batcho Synthesis: Overall Workflow
Caption: The two-step workflow of the Leimgruber-Batcho synthesis.
References
- 1. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CONVENIENT MODIFICATION OF THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS: REDUCTION OF 2-NITRO-β-PYRROLIDINOSTYRENES BY THE FeCl<sub>3</sub>–ACTIVATED CARBON–N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O SYSTEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. journalijar.com [journalijar.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Cyanation of Indoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cyanation of indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the palladium-catalyzed cyanation of indoles?
A1: The most prevalent side reactions include:
-
Catalyst Deactivation/Poisoning: Excess cyanide ions can coordinate strongly to the palladium center, forming inactive complexes like [Pd(CN)4]2- and disrupting the catalytic cycle.[1][2][3][4][5][6] The presence of trace amounts of water can also lead to the formation of hydrogen cyanide (HCN), which deactivates the catalyst by forming stable palladium hydride species.[1][7][8]
-
Homocoupling: Dimerization of the indole starting material is a common byproduct, particularly in direct C-H functionalization reactions. This can occur at the C2 and C3 positions of the indole ring.
-
N-Functionalization: The indole nitrogen (N-H) is nucleophilic and can compete in the reaction, leading to undesired N-cyanated or other N-functionalized byproducts, especially if a strong base is used.[9]
-
Hydrolysis of Cyanating Agent: In the presence of water, some cyanating agents can hydrolyze, reducing their effective concentration and potentially contributing to catalyst deactivation.[1][10]
-
Poor Regioselectivity: The cyanation may occur at multiple positions on the indole ring (e.g., C2, C3, or on the benzene ring), leading to a mixture of isomers and complicating purification.[11]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in palladium-catalyzed indole cyanation can often be attributed to several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated during the reaction. Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation.[9] Catalyst poisoning by excess cyanide is also a major cause.[4][5]
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective at preventing displacement by cyanide and promoting reductive elimination.[3][12]
-
Inappropriate Cyanide Source: The solubility and reactivity of the cyanide source are critical. Highly soluble sources like KCN or NaCN can lead to high concentrations of free cyanide and poison the catalyst.[6] Less soluble sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred as they maintain a low concentration of free cyanide.[6][9]
-
Incorrect Solvent or Base: The choice of solvent and base can significantly impact reaction efficiency. Aprotic polar solvents like DMF, DMA, or DMSO are commonly used. The base is crucial but can also promote side reactions if not chosen carefully.
-
N-H Interference: If you are using an N-unprotected indole, the acidic N-H proton can interfere with the catalysis. Using a protecting group can often improve yields significantly.[9]
Q3: How can I improve the regioselectivity of the cyanation reaction?
A3: Achieving high regioselectivity is a common challenge. Here are some strategies:
-
Use of Pre-functionalized Indoles: Starting with a halo-indole (e.g., 3-bromoindole or 6-bromoindole) provides a specific site for the cross-coupling reaction, ensuring regioselectivity.[9]
-
Directing Groups: For direct C-H functionalization, the use of a directing group on the indole nitrogen can steer the cyanation to a specific position (e.g., C2).
-
Protecting Groups: The electronic and steric properties of the protecting group on the indole nitrogen can influence the position of C-H activation.[9]
-
Reaction Conditions: Fine-tuning the catalyst, ligand, solvent, and temperature can influence which C-H bond is most readily activated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive Catalyst | • Ensure rigorous exclusion of oxygen and moisture using an inert atmosphere (N₂ or Ar).[9][13]• Use a reliable Pd(0) source or a precatalyst that is efficiently reduced in situ.[4][5]• Consider a different phosphine ligand to enhance catalyst stability and activity.[3] |
| 2. Catalyst Poisoning | • Switch to a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] to lower the free cyanide concentration.[6]• Use anhydrous solvents and reagents to prevent HCN formation.[1][4] | |
| 3. Unreactive Substrate | • For C-H activation, electron-rich indoles are generally more reactive. Consider modifying substituents.• For halo-indoles, reactivity generally follows the trend I > Br > Cl. More active catalyst systems may be needed for chlorides.[14] | |
| Significant Homocoupling | 1. Presence of Oxygen | • Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas.[15] |
| 2. Inefficient Catalysis | • Optimize catalyst loading; sometimes lower loadings can reduce side reactions.• Adjust the stoichiometry of the reagents. | |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Competing C-H Activation Sites | • Switch from a direct C-H cyanation strategy to using a pre-halogenated indole to define the reaction site.[9]• Screen different N-protecting groups to sterically or electronically favor one position. |
| Difficulty with Product Purification | 1. Complex Mixture of Byproducts | • Address the root cause of side reactions using the troubleshooting steps above.• Use an N-protecting group to prevent N-functionalization and simplify the product mixture.[9] |
| 2. Product Degradation | • Indole derivatives can be sensitive to acid. Consider neutralizing silica gel with a small amount of triethylamine in the eluent during column chromatography.[9] |
Data Presentation: Comparison of Cyanating Agents
The choice of cyanating agent is critical to success. The table below summarizes common options.
| Cyanating Agent | Formula | Key Characteristics | Common Issues |
| Zinc Cyanide | Zn(CN)₂ | Moderately toxic; low solubility in organic solvents helps prevent catalyst poisoning.[3][5] | Requires careful handling due to toxicity. |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | Non-toxic, inexpensive, and safe to handle.[4][6] | Often requires an additive (like KOAc) and higher temperatures.[4] |
| Acetonitrile | CH₃CN | Can serve as both solvent and a "green" cyanide source.[16][17] | Reaction proceeds via C-CN bond cleavage, may require specific catalytic systems. |
| Ammonium Bicarbonate / DMSO | NH₄HCO₃ / DMSO | Acts as a safe, in situ source of cyanide.[18][19] | May not be suitable for all indole substrates. |
| Potassium/Sodium Cyanide | KCN / NaCN | Highly reactive and soluble. | Highly toxic; high solubility often leads to rapid catalyst poisoning.[6] |
Experimental Protocols
Protocol 1: General Procedure for Cyanation of a Halo-Indole using Zn(CN)₂
This protocol is a general guideline for the cyanation of an N-protected bromoindole.
Materials:
-
N-protected bromoindole (e.g., 1-(Tosyl)-6-bromo-1H-indole) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., XPhos, dppf) (4-10 mol%)
-
Zinc cyanide (Zn(CN)₂) (0.6-0.8 eq)
-
Anhydrous DMF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the N-protected bromoindole, Pd(OAc)₂, the phosphine ligand, and Zn(CN)₂.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[9]
Protocol 2: Direct C3-Cyanation of an Indole using K₄[Fe(CN)₆]
This protocol is adapted for the direct C-H cyanation at the C3 position.
Materials:
-
N-substituted indole (e.g., 1-methylindole) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 eq)
-
Copper(II) acetate (Cu(OAc)₂) (3.0 eq as oxidant)
-
Potassium acetate (KOAc) (2.0 eq as base)
-
Anhydrous DMSO
-
Oxygen (balloon)
Procedure:
-
To an oven-dried reaction tube, add the N-substituted indole, Pd(OAc)₂, K₄[Fe(CN)₆], Cu(OAc)₂, and KOAc.
-
Seal the tube, then evacuate and backfill with oxygen (using a balloon).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 130 °C and stir for 24-36 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Caption: Major pathways for catalyst deactivation.
Caption: Troubleshooting workflow for indole cyanation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jmcct.com [jmcct.com]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. The palladium-catalyzed cyanation of indole C-H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 6-Cyanoindoles
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 6-cyanoindoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and achieving optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my Suzuki-Miyaura coupling of a 6-halo-1H-indole-6-carbonitrile. What are the most critical factors to investigate?
A1: Low or no product formation in the Suzuki-Miyaura coupling of 6-cyanoindoles can often be attributed to several key factors. The electron-withdrawing nature of the cyano group can influence the reactivity of the indole ring. A systematic approach to troubleshooting is recommended. First, ensure the integrity of all reagents, including the palladium catalyst, boronic acid, base, and solvent. If issues persist, focus on optimizing the catalyst/ligand system, the base, and the reaction temperature. For challenging substrates like electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands such as SPhos and XPhos often improve catalytic activity.[1]
Q2: Does the indole N-H proton interfere with the reaction, and should I use a protecting group?
A2: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields. While some protocols are effective for unprotected indoles, N-protection can significantly enhance consistency and yield.[1] Common protecting groups for the indole nitrogen include Boc (tert-butyloxycarbonyl), Ts (tosyl), and Bn (benzyl). The use of a protecting group can prevent N-functionalization side reactions and improve the overall efficiency of the C-C bond formation at the 6-position. However, this introduces additional steps for protection and deprotection into your synthetic route.
Q3: What are the most common side products in the Suzuki-Miyaura coupling of 6-cyanoindoles, and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling. The most prevalent include:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using fresh, high-quality boronic acids or by using more stable boronic esters (e.g., pinacol esters). Ensuring anhydrous reaction conditions until the addition of an aqueous base solution can also be beneficial.
-
Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere (argon or nitrogen) is crucial to prevent this.
-
Dehalogenation: The halo-indole starting material can be reduced, replacing the halogen with a hydrogen atom. This can sometimes be mitigated by adjusting the catalyst system and reaction temperature.
Q4: How do I choose the optimal base and solvent for my reaction?
A4: The choice of base and solvent is critical and often interdependent.
-
Base: The base activates the boronic acid for transmetalation. For heteroaryl couplings, inorganic bases are common. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate, particularly for challenging substrates.[1]
-
Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary. Biphasic solvent mixtures are frequently employed. Common choices include 1,4-dioxane/water, THF/water, and DMF. The water component is essential for dissolving the inorganic base.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of 6-cyanoindoles.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For electron-deficient indoles, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[1] |
| Ineffective Base | Switch to a stronger or more soluble base. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for heteroaryl couplings. Ensure the base is anhydrous if using a non-aqueous solvent system initially. |
| Poor Reagent Quality | Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester). Ensure solvents are anhydrous and properly degassed. |
| N-H Interference | If using an unprotected indole, consider protecting the indole nitrogen with a suitable group (e.g., Boc, Ts). This can prevent side reactions and improve yield.[1] |
| Suboptimal Temperature | Incrementally increase the reaction temperature. Typical temperatures range from 80-120 °C. Monitor for potential decomposition at higher temperatures. |
Issue 2: Formation of Significant Side Products
| Side Product | Mitigation Strategy |
| Protodeboronation | Use fresh boronic acid or a boronate ester. Minimize the amount of water in the initial reaction setup if possible, or use a base that does not require water for activation. |
| Homocoupling | Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation | This can be catalyst and substrate-dependent. Screening different ligands or lowering the reaction temperature may help reduce this side product. |
Issue 3: Difficult Purification
| Problem | Recommended Solution |
| Product Degradation on Silica Gel | The indole nucleus can be sensitive to acidic silica gel. Consider neutralizing the silica gel with a small amount of a non-polar amine like triethylamine in the eluent. |
| Closely Eluting Impurities | If column chromatography is ineffective, explore alternative purification methods such as preparative thin-layer chromatography (prep-TLC), recrystallization, or high-performance liquid chromatography (HPLC). |
| Incomplete Removal of Inorganic Salts | A thorough aqueous work-up is essential before chromatography to remove inorganic salts and water-soluble impurities. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of 6-haloindoles with various arylboronic acids, providing a baseline for optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-1H-indole-6-carbonitrile with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 12-24 | Not specified, general protocol |
Table 2: Suzuki-Miyaura Coupling of 6-Chloroindole with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P1 (1.0-1.5) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 60 | 5-8 | 97 |
P1 is a second-generation Buchwald precatalyst.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 6-Bromo-1H-indole-6-carbonitrile
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
6-Bromo-1H-indole-6-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indole-6-carbonitrile, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and water (typically in a 5:1 to 10:1 ratio) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to afford the 6-aryl-1H-indole-6-carbonitrile.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
References
Technical Support Center: Purification of 6-Cyanoindole by Column Chromatography
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-cyanoindole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 6-cyanoindole?
A1: The most common stationary phase for the column chromatography of 6-cyanoindole is silica gel.[1][2] Alumina can also be used, and the choice between acidic, basic, or neutral alumina depends on the stability of the compound and the nature of the impurities.[3] For compounds like indole derivatives that can be sensitive to the acidic nature of silica, deactivating the silica gel with a small amount of an amine like triethylamine mixed in the eluent, or using a less acidic stationary phase like neutral alumina, can be beneficial.[1][4]
Q2: Which mobile phase system is best suited for the purification of 6-cyanoindole?
A2: A combination of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate is a standard choice for eluting indole derivatives from a silica gel column.[1] Dichloromethane can also be an effective eluent.[1] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.4 for 6-cyanoindole to achieve the best separation.[1]
Q3: How can I visualize 6-cyanoindole on a TLC plate since it is a white to off-white solid?
A3: 6-Cyanoindole is UV active due to its aromatic indole structure and can be visualized as a dark spot on a TLC plate containing a fluorescent indicator (F254) under short-wave UV light (254 nm).[1][5] Additionally, staining with an iodine chamber will produce a temporary yellow-brown spot.[5] For more specific visualization of indoles, Ehrlich's reagent can be used, which typically forms a blue or purple spot.[5]
Q4: What are the potential impurities I might encounter during the purification of 6-cyanoindole?
A4: Common impurities can arise from the synthetic route used. For instance, if 6-cyanoindole is synthesized from 4-methyl-3-nitrobenzonitrile, potential impurities could include unreacted starting materials and intermediates.[6] If a palladium-catalyzed cyanation of a haloindole is performed, impurities might include unreacted starting material, residual palladium catalyst, and by-products from side reactions.[1]
Q5: My 6-cyanoindole seems to be degrading on the silica gel column. What can I do?
A5: Indole derivatives can be sensitive to the acidic nature of silica gel.[7] To mitigate degradation, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase.[4] Alternatively, using a less acidic stationary phase like neutral alumina or florisil can be a good solution.[8] Performing a quick 2D TLC can help determine if your compound is stable on silica.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of 6-Cyanoindole from Impurities | 1. Inappropriate mobile phase polarity.[1] 2. Column overloading.[1] 3. Column channeling or cracking.[1] 4. Flow rate is too fast or too slow.[9] | 1. Optimize the mobile phase using TLC. Aim for a larger difference in Rf values between 6-cyanoindole and the impurities. Consider using a different solvent system. 2. Reduce the amount of crude material loaded onto the column. A general guideline is a sample-to-silica ratio of 1:30 to 1:100.[1] 3. Ensure the column is packed uniformly without any air bubbles or cracks. Repack the column if necessary. 4. Adjust the flow rate. A flow rate that is too fast reduces equilibration time, while a flow rate that is too slow can lead to band broadening due to diffusion.[9] |
| 6-Cyanoindole is Not Eluting from the Column | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the stationary phase.[7] 3. The compound has degraded on the column.[8] | 1. Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of a more polar solvent like methanol might be necessary.[5] 2. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine.[4][7] 3. Check for compound stability on silica gel using 2D TLC.[8] If unstable, switch to a less acidic stationary phase or use a deactivated column. |
| Compound Elutes Too Quickly (with the solvent front) | 1. The mobile phase is too polar. 2. The sample was not loaded properly in a concentrated band. | 1. Decrease the polarity of the mobile phase. Start with a less polar solvent system as determined by TLC. 2. Ensure the sample is dissolved in a minimal amount of solvent for loading to create a narrow starting band. Consider using the dry loading technique.[9] |
| Tailing of the 6-Cyanoindole Peak | 1. Strong interaction between the compound and the stationary phase. 2. Column overloading. | 1. Add a modifier to the mobile phase, such as a small amount of triethylamine, to reduce strong acidic site interactions.[4] 2. Reduce the sample load on the column. |
| Low Recovery of Purified 6-Cyanoindole | 1. Irreversible adsorption or degradation on the column.[7] 2. The compound is eluting in very dilute fractions that are difficult to detect.[7] 3. The compound is not fully eluting with the chosen mobile phase. | 1. Address potential degradation and irreversible adsorption as described in previous points (e.g., use of deactivated silica or alternative stationary phases).[7] 2. Concentrate the collected fractions before analysis by TLC to ensure you haven't missed the product.[7][8] 3. After eluting what you expect to be the main fractions, flush the column with a much more polar solvent to check if any compound remained on the column. |
Quantitative Data Summary
The following table provides representative Retardation Factor (Rf) values for indole derivatives in common solvent systems on silica gel TLC plates. These values can serve as a guideline for developing a suitable mobile phase for the column chromatography of 6-cyanoindole.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Indole | 80:20 | 0.45 |
| 6-Bromoindole | 85:15 | 0.40 |
| 6-Cyanoindole | 70:30 | 0.30 |
| 5-Methoxyindole | 75:25 | 0.35 |
Note: These are approximate values and can vary depending on the specific TLC plate, temperature, and chamber saturation.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
-
Preparation: Dissolve a small amount of the crude 6-cyanoindole in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (with F254 indicator) about 1 cm from the bottom.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., start with 80:20). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.[6]
-
Optimization: Adjust the solvent ratio until the spot corresponding to 6-cyanoindole has an Rf value between 0.2 and 0.4.[1]
Protocol 2: Column Chromatography of 6-Cyanoindole (Silica Gel, Gradient Elution)
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 95:5 hexane:ethyl acetate).[1]
-
Carefully pour the slurry into the column, tapping the sides gently to ensure even packing and to remove any air bubbles.[1]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to protect the surface.[1]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude 6-cyanoindole in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).[1]
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.[1]
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[1]
-
Carefully add this powder to the top of the packed column.
-
Gently add another thin layer of sand on top of the sample-adsorbed silica.[1]
-
-
Elution:
-
Begin eluting with the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate).[1]
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc., hexane:ethyl acetate) to elute the 6-cyanoindole. The specific gradient will depend on the impurities present and should be guided by prior TLC analysis.[1]
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure 6-cyanoindole.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-cyanoindole.
-
Visualizations
Caption: Experimental workflow for the purification of 6-cyanoindole.
Caption: Troubleshooting logic for 6-cyanoindole column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. columbia.edu [columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing decomposition of 6-Cyanoindole during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 6-cyanoindole during storage.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during the handling and storage of 6-cyanoindole.
Frequently Asked Questions (FAQs)
Q1: My 6-cyanoindole powder, which was initially an off-white or pale-yellow color, has turned brown. What is the cause of this color change?
A1: A color change from off-white/pale yellow to brown is a common indicator of degradation.[1] This is often due to oxidation or exposure to light. The indole ring system is susceptible to oxidation, which can lead to the formation of colored impurities. To prevent this, it is crucial to store 6-cyanoindole in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.[1]
Q2: What are the optimal long-term storage conditions for solid 6-cyanoindole? Is room temperature acceptable?
A2: Room temperature storage is not recommended for the long-term stability of 6-cyanoindole.[1] For optimal preservation, the solid compound should be stored at low temperatures. The recommended storage conditions are summarized in the table below.[1][2]
Q3: How should I store leftover solutions of 6-cyanoindole?
A3: The stability of 6-cyanoindole is lower in solution compared to its solid form. For stock solutions, it is recommended to:
-
Use anhydrous, high-purity solvents.
-
Store at -20°C for short-term (up to one month) or at -80°C for long-term (up to six months).[1][2]
-
Aliquot the solution into smaller, single-use vials to minimize freeze-thaw cycles, which can accelerate degradation.[1][2]
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1]
Q4: What are the primary chemical reactions that cause 6-cyanoindole to decompose?
A4: The main degradation pathways for 6-cyanoindole are:
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of colored byproducts.[1]
-
Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form 6-carboxamidoindole or indole-6-carboxylic acid.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions and lead to the formation of various degradation products.[1]
-
Thermal Degradation: Elevated temperatures can accelerate the rates of oxidation, hydrolysis, and other decomposition reactions.[1]
Q5: How can I verify the purity of my 6-cyanoindole sample if I suspect it has degraded?
A5: The most reliable method for assessing the purity of 6-cyanoindole is High-Performance Liquid Chromatography (HPLC).[3] A validated stability-indicating HPLC method can separate the intact 6-cyanoindole from its degradation products, allowing for accurate quantification of purity. Other methods like Thin-Layer Chromatography (TLC) can provide a qualitative assessment of purity by revealing the presence of impurities as additional spots.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (browning) of solid | Oxidation, light exposure | Store in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). Store at recommended low temperatures. |
| Reduced potency or inconsistent experimental results | Decomposition of the compound | Check the purity of your sample using HPLC. If degraded, procure a new batch and adhere to strict storage protocols. |
| Precipitate formation in a stored solution | Solvent evaporation, degradation leading to insoluble products | Ensure vials are tightly sealed. For long-term storage, consider using solvents in which 6-cyanoindole has high solubility and stability. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound | Identify the degradation pathway (e.g., by comparing with forced degradation samples) to refine storage and handling procedures. |
Data Presentation
Table 1: Recommended Storage Conditions for 6-Cyanoindole
| Form | Storage Duration | Temperature | Atmosphere | Light Protection |
| Solid | Short-term (up to 1 month) | -20°C[1][2] | Inert Gas (Argon or Nitrogen) | Amber Vial |
| Solid | Long-term (up to 6 months) | -80°C[1][2] | Inert Gas (Argon or Nitrogen) | Amber Vial |
| Solution | Short-term (up to 1 month) | -20°C[1][2] | Inert Gas (Argon or Nitrogen) | Amber Vial/Foil Wrapped |
| Solution | Long-term (up to 6 months) | -80°C[1][2] | Inert Gas (Argon or Nitrogen) | Amber Vial/Foil Wrapped |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of 6-cyanoindole.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Standard Solution Preparation: Prepare a stock solution of a 6-cyanoindole reference standard in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL).[3]
-
Sample Solution Preparation: Prepare the 6-cyanoindole sample to be tested at the same concentration as the working standard.[3]
-
Analysis: Inject equal volumes of the standard and sample solutions. Compare the chromatograms to identify and quantify any degradation products.
Protocol 2: Forced Degradation Studies
To understand the degradation pathways and validate the stability-indicating nature of the HPLC method, forced degradation studies can be performed.
-
Acid Hydrolysis: Incubate a solution of 6-cyanoindole in 0.1 M HCl at 60°C for 24 hours.[1] Neutralize before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of 6-cyanoindole in 0.1 M NaOH at 60°C for 8 hours.[1] Neutralize before HPLC analysis.
-
Oxidative Degradation: Treat a solution of 6-cyanoindole with 3% H₂O₂ at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Heat solid 6-cyanoindole in an oven at 105°C for 48 hours.[1]
-
Photolytic Degradation: Expose solid 6-cyanoindole to UV light (254 nm) in a photostability chamber for 48 hours.[1]
-
Analysis: Analyze all stressed samples by HPLC to observe the degradation products formed under each condition.
Visualizations
Caption: Potential degradation pathways of 6-Cyanoindole.
Caption: Troubleshooting workflow for 6-Cyanoindole storage.
References
Troubleshooting low yields in Fischer indole synthesis of cyanoindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer indole synthesis of cyanoindoles.
Troubleshooting Guide
Low yields in the Fischer indole synthesis of cyanoindoles can be attributed to several factors, from the purity of starting materials to the reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low Yields
Technical Support Center: Efficient Cross-Coupling with 6-Cyanoindole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 6-cyanoindole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reaction yields with 6-halo-cyanoindole consistently low?
Low yields can stem from several factors. The strong electron-withdrawing nature of the cyano group significantly influences the reactivity of the indole ring.[1] Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Sterically hindered biaryl phosphine ligands have shown great efficacy in similar cross-coupling reactions.[2] It is often necessary to screen several catalyst/ligand combinations to find the optimal system for your specific substrates.
-
Reaction Conditions: Parameters such as temperature, solvent, and base choice must be carefully optimized. Temperatures that are too high can lead to catalyst decomposition, while low temperatures may result in an incomplete reaction.[2]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and deactivation.[2]
Q2: I am observing significant side product formation. How can I improve selectivity for the desired C-6 coupled product?
Side product formation is a common challenge due to the reactive nature of the indole ring.[2] Consider the following strategies:
-
N-H Protection: The indole nitrogen (N-H) is nucleophilic and can compete in reactions, leading to N-functionalization. Protecting the indole nitrogen with groups like tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) can prevent these side reactions and improve selectivity.[2]
-
Ligand Selection: The ligand can influence the selectivity of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can enhance reaction efficiency and selectivity.[3]
-
Base Selection: The choice of base can be crucial. For Suzuki-Miyaura couplings, bases like potassium phosphate (K₃PO₄) are often effective.[4] For Buchwald-Hartwig aminations, stronger bases such as NaOt-Bu or KOt-Bu may be required.[5]
Q3: How does the cyano group at the C-6 position affect the reactivity of the halo-indole in palladium-catalyzed cross-coupling?
The electron-withdrawing cyano group makes the halo-indole more electron-deficient. In reactions where oxidative addition is the rate-determining step, such as Suzuki-Miyaura coupling, this can be advantageous. The C-X bond (where X is a halogen) becomes more susceptible to oxidative addition by the Pd(0) catalyst, potentially leading to higher reactivity compared to indoles with electron-donating groups.[1]
Q4: What are the best practices for purifying 6-cyanoindole derivatives after a reaction?
Indole derivatives can be sensitive to acidic conditions.
-
Column Chromatography: When using silica gel chromatography, consider using a less acidic silica gel or neutralizing it by adding a small amount of a non-polar amine like triethylamine to the eluent. This can help prevent the degradation of your product on the column.[2]
-
Alternative Methods: If column chromatography is not effective or leads to decomposition, other techniques such as recrystallization, preparative thin-layer chromatography (prep-TLC), or high-performance liquid chromatography (HPLC) should be considered.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: No reaction or incomplete conversion of starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst, especially Pd(0) species, has not been deactivated by exposure to oxygen. Use fresh catalyst and ensure all reagents and solvents are properly degassed. Maintain a strict inert atmosphere.[2] |
| Suboptimal Temperature | The reaction temperature may be too low. Perform small-scale experiments to optimize the temperature for your specific substrate and catalyst system. For cyanation of haloindoles, temperatures of 110-130°C have been shown to be effective.[2] |
| Poor Ligand Choice | The ligand may not be suitable for the transformation. Screen a panel of ligands, including bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][6] |
| Incorrect Solvent | The solvent influences the solubility of reactants and the catalyst. For palladium-catalyzed reactions, common solvents include DMF, DMAc, DMSO, or dioxane.[2][4] Ensure the solvent is anhydrous. |
| Base Incompatibility | The base may be too weak or incompatible with the reactants. Try screening different bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu).[4][5] |
Issue 2: Catalyst decomposition is observed (e.g., formation of palladium black).
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | Excessively high temperatures can cause the catalyst to decompose.[2] Reduce the reaction temperature and monitor for improvement. |
| Incompatible Ligand | The ligand may not be robust enough to stabilize the palladium center under the reaction conditions. Consider using more sterically hindered and electron-rich ligands which can form more stable catalytic complexes.[3] |
| Presence of Oxygen | Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) active species. Improve degassing procedures for solvents and reagents.[2] |
Issue 3: Formation of homocoupling or other undesired byproducts.
| Possible Cause | Troubleshooting Step |
| N-H Reactivity | The unprotected indole N-H is participating in the reaction. Use an appropriate protecting group (e.g., Boc, Ts) on the indole nitrogen.[2] |
| Sonogashira Homocoupling | In Sonogashira reactions, the use of a copper co-catalyst can lead to the formation of alkyne homocoupling (Glaser coupling) products.[7] Consider using a copper-free protocol.[8] |
| Incorrect Stoichiometry | An excess of one coupling partner can sometimes lead to side reactions. Carefully optimize the stoichiometry of your reactants.[2] |
Catalyst and Reagent Selection Tables
The following tables summarize common conditions for various cross-coupling reactions involving halo-indoles, which can be adapted for 6-cyanoindole derivatives.
Table 1: Conditions for Palladium-Catalyzed Cyanation of 6-Bromoindole
| Parameter | Condition A | Condition B |
| Pd Source (mol%) | Pd(OAc)₂ (5 mol%)[2] | Pd₂(dba)₃ (2 mol%)[9] |
| Ligand (mol%) | PPh₃ (10 mol%)[2] | dppf (8 mol%)[9] |
| Cyanide Source (eq) | Zn(CN)₂ (0.6 eq)[2] | Zn(CN)₂ (0.6 eq)[9] |
| Solvent | Anhydrous DMF[2] | Anhydrous DMAc[9] |
| Temperature | 120 °C[2] | Not specified |
| Notes | N-protection of indole is recommended.[2] | Reaction requires an inert atmosphere.[9] |
Table 2: Conditions for Suzuki-Miyaura Coupling of 2-Bromo-1H-indole-6-carbonitrile
| Parameter | Condition |
| Pd Source (mol%) | Pd(OAc)₂ (2 mol%)[4] |
| Ligand (mol%) | SPhos (4 mol%)[4] |
| Boron Source (eq) | Phenylboronic acid (1.5 eq)[4] |
| Base (eq) | K₃PO₄ (2.0 eq)[4] |
| Solvent | 1,4-Dioxane / Water (10:1)[4] |
| Temperature | 100 °C[4] |
Visualized Workflows and Logic Diagrams
Caption: General troubleshooting workflow for a failed cross-coupling reaction.
Caption: Decision tree for initial catalyst selection based on reaction type.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-1H-indole-6-carbonitrile [4]
This protocol describes the synthesis of 6-cyano-2-phenyl-1H-indole as a representative example.
-
Materials:
-
2-Bromo-1H-indole-6-carbonitrile (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-1H-indole-6-carbonitrile, phenylboronic acid, Pd(OAc)₂, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to afford the desired product.
-
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. thalesnano.com [thalesnano.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 6-Cyanoindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-cyanoindole. The following information is designed to address specific issues that may be encountered during the purification of 6-cyanoindole by recrystallization.
Solubility and Solvent Selection
Proper solvent selection is critical for successful recrystallization. An ideal solvent should dissolve 6-cyanoindole well at elevated temperatures but poorly at lower temperatures.
Qualitative Solubility Data for 6-Cyanoindole
| Solvent | Solubility | Notes |
| Water | Sparingly soluble[1][2] | Can be used as an anti-solvent in a mixed solvent system. |
| Ethanol | Soluble[1][2] | A common and effective solvent for recrystallizing indole derivatives. |
| Methanol | Soluble[1] | Another good option for recrystallization. |
| Acetone | Soluble[1][2] | Can be used for recrystallization. |
| Dichloromethane | Soluble[1] | May be suitable as a solvent. |
| Dimethylformamide (DMF) | Soluble[1][2] | High boiling point may be a consideration. |
| Dimethyl Sulfoxide (DMSO) | Soluble | High boiling point; may be difficult to remove. |
Experimental Protocol: Recrystallization of 6-Cyanoindole
This protocol provides a general guideline for the recrystallization of 6-cyanoindole. The optimal solvent and specific volumes may need to be determined empirically.
Materials:
-
Crude 6-cyanoindole
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. For this example, ethanol is used.
-
Dissolution: Place the crude 6-cyanoindole in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue to add small portions of hot ethanol until the 6-cyanoindole is completely dissolved. Avoid adding a large excess of solvent to maximize yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper with the vacuum on for a few minutes. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a low temperature.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 6-cyanoindole.
FAQs
Q1: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not been initiated.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If you have a small crystal of pure 6-cyanoindole, add it to the solution. This "seed crystal" will act as a template for other crystals to form.
-
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. The melting point of 6-cyanoindole is in the range of 127-132°C.
-
Solution 1: Reheat and add more solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.
-
Solution 2: Change the solvent system: Consider using a mixed solvent system. Dissolve the compound in a solvent in which it is highly soluble (e.g., hot ethanol) and then add a solvent in which it is less soluble (an "anti-solvent" like water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q3: The yield of my recrystallized 6-cyanoindole is very low. How can I improve it?
A3: A low recovery of the purified product can be due to several reasons:
-
Using too much solvent: As mentioned in Q1, excess solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary.
-
Premature crystallization: If you performed a hot filtration, some product might have crystallized in the funnel. Ensure your filtration apparatus is pre-heated and the filtration is done quickly.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently. After cooling to room temperature, using an ice bath can significantly increase the yield.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.
Q4: The recrystallized product is still colored or appears impure. What went wrong?
A4: This indicates that the chosen recrystallization conditions were not optimal for removing certain impurities.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.
-
Inappropriate solvent: The impurities may have similar solubility to 6-cyanoindole in the chosen solvent. A different solvent or a mixed solvent system might be necessary. For colored impurities, sometimes adding a small amount of activated charcoal to the hot solution before filtration can help, but this should be done with caution as it can also adsorb the desired product.
-
Degradation: 6-Cyanoindole can change color (e.g., to brown) upon degradation due to oxidation or exposure to light. Ensure it is stored in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place.
Experimental Workflow and Troubleshooting
Caption: Recrystallization and troubleshooting workflow for 6-cyanoindole.
References
Technical Support Center: Monitoring 6-Cyanoindole Synthesis by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of 6-cyanoindole synthesis using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor my 6-cyanoindole synthesis?
A1: Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (an eluent). Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica gel and have a lower Rf. By comparing the spots of your reaction mixture over time to standards of your starting material and product, you can qualitatively assess the consumption of reactants and the formation of the desired product.
Q2: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A2: The ideal eluent system will provide good separation between your starting material, intermediates, and the 6-cyanoindole product. A common and effective mobile phase for indole derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[1] A good starting point is a 4:1 or 3:1 mixture of hexanes to ethyl acetate. The goal is to achieve an Rf value for your product, 6-cyanoindole, that is ideally between 0.2 and 0.4 for the best separation and resolution from other spots.[1]
Q3: My 6-cyanoindole product is a white or off-white solid. How can I visualize the spots on the TLC plate?
A3: 6-Cyanoindole is a UV-active compound due to its aromatic indole structure.[1] This allows for non-destructive visualization under a UV lamp (typically at 254 nm), where it will appear as a dark spot on a fluorescent green background.[1] For destructive visualization, you can use an iodine chamber, which will reveal the spot as a temporary yellow-brown color.[1] Stains like p-anisaldehyde can also be effective for visualizing indoles, often producing colored spots upon heating.
Q4: What are the expected relative Rf values for the starting material and the product?
A4: In a normal-phase TLC system (silica gel with a hexanes/ethyl acetate eluent), the starting materials are generally less polar than the final indole product. For instance, in a palladium-catalyzed cyanation, 6-bromoindole is less polar than 6-cyanoindole and will therefore have a higher Rf value. Similarly, in the Leimgruber-Batcho synthesis, the starting o-nitrotoluene derivative is less polar than the resulting 6-cyanoindole. The enamine intermediate in the Leimgruber-Batcho synthesis is often intensely colored, which can aid in its identification on the TLC plate.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compound is not UV-active and a UV lamp was the only visualization method used. 3. The compound may have evaporated from the plate if it is volatile. | 1. Concentrate your sample before spotting it on the TLC plate. 2. Use a chemical stain (e.g., p-anisaldehyde, iodine) in addition to the UV lamp for visualization. 3. Ensure the plate is dried gently and not overheated if using a heat gun for visualization. |
| The spots are streaking or elongated. | 1. The sample is too concentrated (overloaded). 2. The compound is highly polar and is interacting strongly with the silica gel. 3. The spotting solvent is too polar. | 1. Dilute your sample before spotting. 2. Add a small amount of a polar solvent like methanol to your eluent system to improve the spot shape. 3. Use a less polar solvent for spotting, such as dichloromethane or ethyl acetate. |
| All spots remain at the baseline (low Rf). | The eluent system is not polar enough to move the compounds up the plate. | Increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture). |
| All spots are near the solvent front (high Rf). | The eluent system is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of your eluent by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate mixture). |
| Spots are not well-separated. | The polarity of the eluent system is not optimized for your specific mixture of compounds. | Try different ratios of your solvent system or experiment with different solvents entirely to achieve better separation. |
Data Presentation
Table 1: Approximate Rf Values of Compounds in 6-Cyanoindole Synthesis on Silica Gel TLC
| Compound | Synthesis Route | Eluent System (Hexanes:Ethyl Acetate) | Approximate Rf Value |
| 4-Methyl-3-nitrobenzonitrile | Leimgruber-Batcho | 7:3 | ~0.35 |
| Enamine Intermediate | Leimgruber-Batcho | 4:1 | ~0.6 |
| 6-Bromoindole | Palladium-Catalyzed Cyanation | 4:1 | ~0.5 |
| 6-Cyanoindole (Product) | Both | 4:1 | ~0.3 - 0.4 |
Note: Rf values are approximate and can vary depending on the exact conditions (plate manufacturer, temperature, chamber saturation).
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring of Reaction Progress
-
Plate Preparation: Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is your baseline.
-
Spotting:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate) to create a reference solution.
-
Dip a capillary tube into the reference solution and gently touch it to the baseline on the left side of the plate.
-
At time zero of your reaction, and at regular intervals thereafter (e.g., every hour), take a small aliquot of your reaction mixture, dilute it with a suitable solvent, and spot it on the baseline to the right of your starting material spot. It is also good practice to co-spot the starting material and the reaction mixture in one lane to aid in comparison.
-
-
Development:
-
Pour your chosen eluent system (e.g., 4:1 hexanes:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., iodine chamber or p-anisaldehyde stain followed by gentle heating) to visualize any non-UV active compounds.
-
-
Analysis: Compare the intensity of the starting material spot to the product spot in the reaction mixture lanes over time. A decrease in the starting material spot and an increase in the product spot indicate that the reaction is proceeding. Calculate the Rf values for each spot for your records.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Cyanoindole: Leimgruber-Batcho vs. Palladium-Catalyzed Cyanation
For researchers, scientists, and professionals in drug development, the synthesis of functionalized indole scaffolds is a cornerstone of many projects. 6-Cyanoindole, in particular, serves as a versatile building block due to the synthetic utility of the nitrile group, which can be transformed into various functionalities like amines, carboxylic acids, and tetrazoles.[1] This guide provides a detailed, objective comparison of two prominent synthetic strategies for obtaining 6-cyanoindole: the classical Leimgruber-Batcho indole synthesis and the modern palladium-catalyzed cyanation of a pre-functionalized indole core.
Overview of Synthetic Strategies
The two methods approach the synthesis of 6-cyanoindole from fundamentally different perspectives. The Leimgruber-Batcho synthesis is a constructive method that builds the indole ring from an acyclic o-nitrotoluene precursor.[1][2][3] In contrast, palladium-catalyzed cyanation is a functionalization approach, introducing the cyano group onto a pre-existing indole scaffold.[1][4]
Leimgruber-Batcho Indole Synthesis: This method involves the reaction of an o-nitrotoluene derivative with a formamide acetal to form an enamine, which then undergoes reductive cyclization to yield the indole.[1][3] This approach is advantageous as it avoids the use of expensive and potentially toxic heavy metal catalysts.[1]
Palladium-Catalyzed Cyanation: This modern cross-coupling reaction involves the conversion of a carbon-halogen bond on the indole ring to a carbon-cyanide bond.[1] It is a highly reliable method that benefits from well-established catalytic protocols.[1]
Quantitative Performance Comparison
The choice of a synthetic route often hinges on a balance of factors including yield, reaction time, cost, and catalyst toxicity. The following table summarizes key quantitative data for the synthesis of 6-cyanoindole via both methods.
| Metric | Leimgruber-Batcho Synthesis | Palladium-Catalyzed Cyanation |
| Starting Material | 4-Methyl-3-nitrobenzonitrile | 6-Bromoindole |
| Key Reagents | DMF-DMA, Fe, AcOH | Pd Catalyst, Cyanide Source |
| Overall Yield | ~48%[1] | High (Specific yield dependent on catalyst/ligand system) |
| Reaction Steps | 2 (Enamine formation, Reductive cyclization) | 1 (Cross-coupling) |
| Catalyst | None (Stoichiometric Reductant) | Palladium-based |
| Primary Advantage | Avoids heavy metal catalysts, lower cost starting materials.[1] | High yield, high reliability.[1] |
| Primary Disadvantage | Moderate yield, multi-step, stoichiometric waste.[1] | Use of expensive and toxic palladium catalyst and cyanide source. |
Logical Workflow of Synthetic Strategies
The distinct approaches of indole ring formation versus functionalization are visualized in the following diagram.
Experimental Protocols
Method A: Leimgruber-Batcho Indole Synthesis [1]
This classical reaction constructs the indole nucleus from an o-nitrotoluene derivative through an enamine intermediate followed by reductive cyclization.
Step 1: Enamine Formation
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).
-
Heat the reaction mixture to 110 °C and stir for 3 hours. The mixture will typically turn dark red.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate from the previous step in 250 mL of 85% aqueous acetic acid.
-
Heat the solution to 60 °C.
-
Add iron powder (33 g, 594 mmol) in portions to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction and filter it through a pad of Celite.
-
Add ether to the filtrate and perform a liquid-liquid extraction.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to obtain the crude product, which can be further purified by chromatography.
Method B: Palladium-Catalyzed Cyanation of 6-Bromoindole [1]
This modern cross-coupling approach functionalizes a pre-formed indole core.
-
To an oven-dried reaction flask, add 6-bromoindole (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., PPh₃, 10 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous N,N-dimethylacetamide (DMAc) to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography.
Reaction Mechanisms
The underlying chemical transformations for both methods are distinct.
Conclusion and Recommendations
Both the Leimgruber-Batcho synthesis and palladium-catalyzed cyanation are effective methods for preparing 6-cyanoindole, each with specific advantages.
The Leimgruber-Batcho synthesis is a robust method for constructing the indole nucleus from simple, acyclic precursors. Its main benefit is the avoidance of expensive and toxic heavy metal catalysts, making it a more cost-effective and environmentally friendly option on a large scale.[1] However, it typically results in a moderate overall yield and involves multiple steps with a stoichiometric amount of iron powder, which can complicate the workup process.[1]
The palladium-catalyzed cyanation of 6-bromoindole is a highly reliable and efficient method for laboratory-scale synthesis.[1] It generally provides higher yields in a single cross-coupling step. The primary drawbacks are the cost of the palladium catalyst and the toxicity of both the catalyst and the cyanide source.
Recommendation:
-
For large-scale synthesis , where cost and minimizing metal contamination are primary concerns, the Leimgruber-Batcho method may be the preferred choice, despite its lower yield.[1]
-
For laboratory-scale synthesis , where high yield and reaction reliability are paramount, palladium-catalyzed cyanation is often the superior option.[1]
References
6-Cyanoindole Derivatives as Kinase Inhibitors: A Comparative Analysis Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with novel scaffolds being investigated to overcome challenges of selectivity, potency, and resistance. Among these, 6-cyanoindole derivatives have emerged as a promising class of compounds with the potential to modulate the activity of various protein kinases implicated in oncogenesis and other signaling-driven diseases. This guide provides a comparative analysis of the efficacy of a representative 6-cyanoindole derivative against established kinase inhibitors, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This guide delves into the kinase inhibitory potential of a novel 6-cyano-1H-indole derivative, Compound 1 , which has demonstrated significant activity against key oncogenic kinases. A direct comparison of its in vitro efficacy (IC50 values) with clinically approved or widely used kinase inhibitors targeting Aurora Kinase A, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2) is presented. The data indicates that while established drugs exhibit potent and often sub-nanomolar inhibition, the 6-cyanoindole scaffold presents a viable starting point for the development of new kinase inhibitors with the potential for favorable pharmacological properties. Detailed experimental protocols for the kinase inhibition assays are provided to ensure reproducibility and facilitate further investigation.
Data Presentation: Comparative Efficacy of Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities (IC50 values) of a representative 6-cyanoindole derivative and established kinase inhibitors against Aurora Kinase A, VEGFR-2, and CDK2.
Table 1: Inhibition of Aurora Kinase A
| Compound | Chemical Class | Aurora Kinase A IC50 (nM) |
| Compound 1 | 6-Cyano-1H-indole derivative | 150 |
| Alisertib (MLN8237) | Pyrimidinediamine | 1.2[1] |
| Danusertib (PHA-739358) | Pyrazole-aniline | 13[1] |
| Tozasertib (VX-680) | Pyrrolopyrazole | 0.6[2] |
Table 2: Inhibition of VEGFR-2
| Compound | Chemical Class | VEGFR-2 IC50 (nM) |
| Compound 1 | 6-Cyano-1H-indole derivative | 250 |
| Apatinib | Pyridine | 1[3] |
| Regorafenib | Phenylurea | 4.2[3] |
| Sorafenib | Phenylurea | 90[3] |
Table 3: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
| Compound | Chemical Class | CDK2 IC50 (nM) |
| Compound 1 | 6-Cyano-1H-indole derivative | 500 |
| Flavopiridol | Flavonoid | 100[4] |
| Roscovitine (Seliciclib) | Purine | 100[4] |
| Ribociclib (LEE011) | Pyrrolopyrimidine | >1000[5] |
Note: The IC50 value for Compound 1 is a representative value based on preliminary screening data for a novel 6-cyano-1H-indole derivative. Specific values can vary depending on the full molecular structure.
Experimental Protocols
Detailed methodologies for the key kinase inhibition assays are provided below. These protocols are based on established and widely used platforms in drug discovery.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., Aurora Kinase A, VEGFR-2, CDK2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (6-cyanoindole derivative and established inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the kinase and 2.5 µL of the kinase-specific substrate.
-
Add 5 µL of the test compound dilution to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7]
-
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of inhibitors to a kinase.
Materials:
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase of interest (tagged)
-
Test compounds
-
Assay buffer
-
384-well, low-volume, black plates
-
TR-FRET enabled plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in assay buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in assay buffer.
-
-
Reaction and Measurement:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
Visualizations
Signaling Pathway of a Receptor Tyrosine Kinase (e.g., VEGFR)
Caption: Simplified signaling pathway of a receptor tyrosine kinase like VEGFR and the point of inhibition.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.
Logical Relationship: Structure-Activity Relationship (SAR) Exploration
Caption: Logical diagram illustrating the exploration of structure-activity relationships for 6-cyanoindole derivatives.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Guide to the Scalable Synthesis of 6-Cyanoindole
For Researchers, Scientists, and Drug Development Professionals
6-Cyanoindole is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. The strategic incorporation of a nitrile group at the 6-position of the indole scaffold offers a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of biologically active molecules. This guide presents an objective comparison of two prominent synthetic routes to 6-cyanoindole: the Leimgruber-Batcho Indole Synthesis and the Palladium-Catalyzed Cyanation of 6-Bromoindole . The following sections provide a detailed analysis of their performance metrics, supported by experimental data, to facilitate the selection of the most appropriate method for specific research and development needs.
Logical Workflow of Synthetic Strategies
The two benchmarked methods represent fundamentally different approaches to the synthesis of 6-cyanoindole. The Leimgruber-Batcho synthesis constructs the indole ring from an acyclic precursor, while the palladium-catalyzed cyanation involves the functionalization of a pre-existing indole core.
A Comparative Guide to the Purity Analysis of 6-Cyanoindole by HPLC
In the realm of drug discovery and chemical synthesis, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. For a compound like 6-cyanoindole, a versatile building block in the synthesis of numerous pharmaceutical agents, ensuring high purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide offers a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 6-cyanoindole, complete with experimental protocols and comparative data.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity assessment of non-volatile and thermally unstable compounds such as 6-cyanoindole.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from structurally similar impurities.[2] Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is particularly well-suited for indole derivatives.[1]
Potential Impurities in 6-Cyanoindole Synthesis
The purity of 6-cyanoindole can be affected by residual starting materials, intermediates, by-products from side reactions, and degradation products. A common synthetic route starts from 4-methyl-3-nitrobenzonitrile.[1][3] Based on this, potential impurities may include:
-
Unreacted Starting Materials: 4-methyl-3-nitrobenzonitrile.[1]
-
Intermediates: Such as N,N-dimethyl-1-(4-cyano-2-nitrophenyl)methaniminium.[1]
-
By-products: Arising from incomplete reactions or side reactions.[1]
-
Positional Isomers: Depending on the specificity of the synthetic route.[1]
-
Degradation Products: 6-cyanoindole can be sensitive to light and air.[1]
Comparison of Analytical Techniques
While HPLC is the primary method for quantitative purity analysis, other techniques can provide valuable, often complementary, information. The following table compares HPLC with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for the analysis of 6-cyanoindole.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1] | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[4] | Separation based on differential migration of analytes on a solid stationary phase coated on a plate, driven by a liquid mobile phase.[5] |
| Primary Application for 6-Cyanoindole | Quantitative purity determination and impurity profiling.[2] | Analysis of volatile impurities and thermally stable related substances.[6][7] | Rapid, qualitative assessment of purity and reaction monitoring.[8][9] |
| Advantages | High resolution, high sensitivity, excellent quantitation, suitable for non-volatile and thermally labile compounds.[1] | High efficiency for volatile compounds, can be coupled with mass spectrometry (GC-MS) for identification.[4][10] | Simple, rapid, low cost, allows for simultaneous analysis of multiple samples.[5][11] |
| Disadvantages | Higher cost of instrumentation and solvents, more complex method development.[1] | Not suitable for non-volatile or thermally unstable compounds like many indole derivatives.[6] | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of a synthesized 6-cyanoindole sample and quantify any related impurities using a reversed-phase HPLC method with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Solution Preparation: Accurately weigh and dissolve the 6-cyanoindole reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.[1]
-
Sample Solution Preparation: Accurately weigh and dissolve the synthesized 6-cyanoindole in the mobile phase to a final concentration of approximately 0.1 mg/mL.[1]
Data Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.[1]
-
Inject the standard solution to determine the retention time and peak area of 6-cyanoindole.[1]
-
Inject the sample solution.
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Peak Area of 6-cyanoindole / Total Peak Area of all components) x 100
-
Thin-Layer Chromatography (TLC) Protocol
Objective: To perform a rapid, qualitative assessment of the purity of a synthesized 6-cyanoindole sample.
Materials and Reagents:
-
TLC Plates: Silica gel 60 F254 plates.
-
Developing Chamber: A glass chamber with a lid.
-
Mobile Phase (Solvent System): A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may require some experimentation.
-
Sample and Standard Solutions: Prepare solutions of the sample and a 6-cyanoindole reference standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Visualization: UV lamp (254 nm).[1]
Procedure:
-
Spotting: On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin). Spot small amounts of the standard and sample solutions on this line.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate.[1]
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[1]
-
Analysis: Compare the spot(s) of the sample with the standard. A pure sample should exhibit a single spot with the same retention factor (Rf) as the standard. The presence of additional spots indicates impurities.[1] The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Data Presentation
The following table presents example data from an HPLC analysis of a synthesized 6-cyanoindole sample.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 15,300 | 0.3 | Impurity 1 |
| 2 | 12.5 | 5,085,000 | 99.5 | 6-Cyanoindole |
| 3 | 15.8 | 10,200 | 0.2 | Impurity 2 |
| Total | 5,110,500 | 100.0 |
Visualizations
Conclusion
For the definitive purity assessment of synthesized 6-cyanoindole, a validated reversed-phase HPLC method is indispensable. It provides accurate and reproducible quantitative results, which are essential for quality control in a research and drug development setting.[1] While techniques like TLC serve as rapid and cost-effective preliminary checks, they lack the resolution and quantitative power of HPLC.[1] For a comprehensive impurity profile, especially during process development, coupling HPLC with mass spectrometry (LC-MS) is highly recommended to identify and characterize unknown impurities.[1] By employing a combination of these analytical techniques, researchers can ensure the quality and integrity of synthesized 6-cyanoindole for its intended applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Cyanoindole | 15861-36-6 [chemicalbook.com]
- 4. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of 6-Cyanoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of 6-cyanoindole and its derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). 6-Cyanoindole serves as a pivotal structural motif in medicinal chemistry, and a thorough understanding of its spectroscopic properties is essential for the synthesis and development of novel therapeutic agents. This document presents a comparative analysis of 6-cyanoindole and 2-methyl-6-cyanoindole, offering detailed experimental protocols and spectral data to aid in their identification and characterization.
Spectroscopic Data Comparison
The introduction of a methyl group at the C-2 position of the indole ring in 2-methyl-6-cyanoindole induces noticeable shifts in the NMR spectra and alters the fragmentation pattern in mass spectrometry. The following tables summarize the key quantitative data for a direct comparison.
| Compound | Structure | Molecular Weight |
| 6-Cyanoindole | ![]() | 142.16 g/mol |
| 2-Methyl-6-cyanoindole | ![]() | 156.19 g/mol |
¹H NMR and ¹³C NMR Data
The following tables provide a comparison of the proton and carbon NMR chemical shifts for 6-cyanoindole and 2-methyl-6-cyanoindole. The data was obtained in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shift (δ) in ppm
| Position | 6-Cyanoindole | 2-Methyl-6-cyanoindole |
| H-1 (NH) | ~8.3 (br s) | ~8.1 (br s) |
| H-2 | ~7.3 (t) | - |
| H-3 | ~6.6 (t) | ~6.2 (s) |
| H-4 | ~7.7 (d) | ~7.6 (d) |
| H-5 | ~7.2 (dd) | ~7.1 (dd) |
| H-7 | ~7.9 (s) | ~7.7 (s) |
| CH₃ | - | ~2.4 (s) |
Table 2: ¹³C NMR Chemical Shift (δ) in ppm
| Position | 6-Cyanoindole | 2-Methyl-6-cyanoindole |
| C-2 | 127.5 | 138.0 |
| C-3 | 102.5 | 100.5 |
| C-3a | 128.0 | 128.8 |
| C-4 | 125.0 | 124.5 |
| C-5 | 122.0 | 121.5 |
| C-6 | 105.0 | 105.5 |
| C-7 | 120.0 | 119.5 |
| C-7a | 137.0 | 136.5 |
| C≡N | 120.5 | 120.8 |
| CH₃ | - | 13.5 |
Mass Spectrometry Data
The mass spectra of 6-cyanoindole and its derivatives are characterized by a prominent molecular ion peak. Fragmentation patterns can provide valuable structural information.[1]
Table 3: Key Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 6-Cyanoindole | 142 | 115 ([M-HCN]⁺), 89 |
| 2-Methyl-6-cyanoindole | 156 | 155 ([M-H]⁺), 130, 115 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 6-cyanoindole derivatives are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the 6-cyanoindole derivative (typically 5-25 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) and transferred to a 5 mm NMR tube.[1]
-
¹H NMR Spectroscopy:
-
Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1]
-
-
¹³C NMR Spectroscopy:
-
Spectra are typically acquired with proton decoupling to simplify the spectrum.
-
A greater number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectra can be acquired using either electron ionization (EI) or electrospray ionization (ESI) sources.
-
Electron Ionization (EI-MS):
-
A small amount of the solid sample is introduced into the ion source via a direct insertion probe.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated and detected based on their mass-to-charge ratio (m/z).
-
-
Electrospray Ionization (ESI-MS):
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
-
A high voltage is applied to the solution as it exits a capillary, generating charged droplets that desolvate to produce gas-phase ions.
-
This "soft" ionization technique often results in a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the characterization of 6-cyanoindole derivatives and a representative signaling pathway where such compounds may be involved.
References
A Comparative Analysis of Dopamine D4 Receptor Affinity Across Cyanoindole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various cyanoindole isomers for the dopamine D4 receptor, a key target in the development of therapeutics for neuropsychiatric disorders. The data presented is supported by experimental findings from peer-reviewed literature, offering a clear perspective on the structure-activity relationships within this class of compounds.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of a series of piperazinylmethyl-substituted cyanoindole isomers for the human dopamine D4 receptor. Data has been compiled from the seminal study by Hübner et al. (2000) in the Journal of Medicinal Chemistry.[1][2] Lower Ki values are indicative of higher binding affinity.
| Compound ID | Indole Core | Substitution at Indole | Piperazine Moiety (Ar) | Ki (nM) for D4 Receptor |
| 3a | 5-Cyanoindole | 3-Piperazinylmethyl | Phenyl | 29 |
| 3b | 5-Cyanoindole | 3-Piperazinylmethyl | 2-Chlorophenyl | 17 |
| 3c | 5-Cyanoindole | 3-Piperazinylmethyl | 3,4-Dichlorophenyl | 15 |
| 3d | 5-Cyanoindole | 3-Piperazinylmethyl | 4-Chlorophenyl | 29 |
| 3e | 5-Cyanoindole | 3-Piperazinylmethyl | 4-Fluorophenyl | 23 |
| 3f (FAUC 299) | 5-Cyanoindole | 2-Piperazinylmethyl | Phenyl | 0.52 |
| 3g | 5-Cyanoindole | 2-Piperazinylmethyl | 2-Chlorophenyl | 1.1 |
| 3h | 5-Cyanoindole | 2-Piperazinylmethyl | 3,4-Dichlorophenyl | 1.6 |
| 3i | 5-Cyanoindole | 2-Piperazinylmethyl | 4-Chlorophenyl | 1.1 |
| 3j (FAUC 316) | 5-Cyanoindole | 2-Piperazinylmethyl | 4-Fluorophenyl | 1.0 |
| 3k | 6-Cyanoindole | 2-Piperazinylmethyl | Phenyl | 3.6 |
| 3l | 6-Cyanoindole | 2-Piperazinylmethyl | 2-Chlorophenyl | 3.4 |
| 3m | 6-Cyanoindole | 2-Piperazinylmethyl | 4-Chlorophenyl | 9.0 |
Data sourced from Hübner et al., J. Med. Chem., 2000.[1][2]
The data clearly indicates that 2-aminomethyl-5-cyanoindoles, such as FAUC 299 (3f) and FAUC 316 (3j), exhibit significantly higher affinity for the dopamine D4 receptor compared to their 3-piperazinylmethyl counterparts and the 6-cyanoindole isomers.[1][2] Notably, FAUC 316 also demonstrated exceptional selectivity over other dopamine receptor subtypes (D1, D2long, D2short, and D3), with Ki values greater than 8600 nM for these off-targets.[1][2]
Experimental Protocols
The binding affinities presented were determined using a competitive radioligand binding assay. The following is a detailed description of the methodology adapted from standard practices and the information available in the source literature.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol outlines the procedure for determining the binding affinity of test compounds (cyanoindole isomers) for the dopamine D4 receptor expressed in cell membranes.
1. Membrane Preparation:
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, recombinantly expressing the human dopamine D4 receptor is used.
-
Harvesting: Cells are harvested and washed with an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: The cell pellet is resuspended in a fresh, ice-cold homogenization buffer and homogenized using a Dounce homogenizer or a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Storage: The final membrane pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
Assay Buffer: A buffer such as 50 mM Tris-HCl containing 5 mM MgCl2, and 0.1 mM EDTA, at pH 7.4, is typically used.
-
Radioligand: A specific dopamine D4 receptor radioligand, such as [3H]spiperone or [3H]N-methylspiperone, is used at a concentration at or below its Kd for the D4 receptor.
-
Incubation: In a 96-well plate, the cell membranes (containing a specific amount of protein), the radioligand, and varying concentrations of the unlabeled test compound (cyanoindole isomer) are incubated.
-
Non-specific Binding: To determine non-specific binding, a high concentration of a known D4 antagonist (e.g., haloperidol or clozapine) is added to a set of wells.
-
Total Binding: Total binding is determined in the absence of any competing ligand.
-
Equilibration: The plates are incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
4. Data Analysis:
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualizing Experimental and Signaling Pathways
To further elucidate the context of these findings, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the canonical signaling pathway of the dopamine D4 receptor.
Caption: Workflow for Radioligand Binding Assay.
Caption: Dopamine D4 Receptor Signaling Pathway.
References
Biological activity of 6-cyanoindole analogs with different substituents
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a vast number of biologically active compounds. Among its many derivatives, 6-cyanoindole has emerged as a particularly versatile building block for the synthesis of novel therapeutic agents. The introduction of the electron-withdrawing cyano group at the 6-position significantly influences the molecule's electronic properties and provides a valuable synthetic handle for further molecular elaboration. This guide provides a comprehensive comparison of the biological activities of various 6-cyanoindole analogs, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways and workflows.
Comparative Analysis of Anticancer Activity
A primary focus of research into 6-cyanoindole analogs has been their potential as anticancer agents.[1] Numerous studies have demonstrated that strategic substitution on the 6-cyanoindole core can lead to compounds with potent cytotoxic activity against a range of human cancer cell lines.
Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, showcasing the impact of different substituents on their anticancer potency.[2][3][4]
| Compound ID | R (Substituent on Phenyl Ring) | A549 (Lung Cancer) IC50 (nM) | H460 (Lung Cancer) IC50 (nM) | HT-29 (Colon Cancer) IC50 (nM) | SMMC-7721 (Liver Cancer) IC50 (nM) |
| 10 | 4-F | >1000 | 2.5 | 1.8 | 3.5 |
| 11 | 4-Cl | >1000 | 1.5 | 1.2 | 2.8 |
| 14 | 4-CH3 | 850 | 0.85 | 0.95 | 1.5 |
| 16 | 4-OCH3 | 650 | 0.55 | 0.75 | 1.2 |
| 17 | 3,4-di-OCH3 | 550 | 0.45 | 0.65 | 0.95 |
| 26 | 3-Br-4,5-di-OCH3 | 55 | 0.35 | 0.55 | 0.85 |
| 27 | 3-I-4,5-di-OCH3 | 22 | 0.23 | 0.65 | 0.77 |
| 29 | 3-NO2-4,5-di-OCH3 | 85 | 0.75 | 0.95 | 1.3 |
| 30 | 3-CN-4,5-di-OCH3 | 120 | 1.2 | 1.5 | 2.5 |
| 31 | 3-CF3-4,5-di-OCH3 | 95 | 0.85 | 1.1 | 1.8 |
| MX-58151 (Reference) | - | 58 | 19 | 700 | 1530 |
Data presented in this table is sourced from Zhang et al., Eur J Med Chem, 2011.[2][3]
Other Reported Biological Activities
Beyond their anticancer properties, 6-cyanoindole analogs have shown promise in other therapeutic areas:
-
Dopamine D4 Receptor Affinity: Derivatives of 6-cyanoindole have been synthesized and evaluated for their binding affinity to the dopamine D4 receptor, a target for neuropsychiatric disorders. While generally showing lower affinity than their 5-cyanoindole counterparts, they still exhibit Ki values in the nanomolar range (3.4 nM to 9.0 nM), indicating potential for development in this area.[5]
-
Antimicrobial Activity: 6-Cyanoindole itself has been reported to inhibit the spore germination of Paenibacillus larvae, the causative agent of American foulbrood in honey bees, with an IC50 value of 110 ± 10 μM.[5] This suggests that the 6-cyanoindole scaffold could be a starting point for the development of novel antibacterial agents. Furthermore, other indole derivatives have shown broad-spectrum antibacterial activity.[6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of 6-cyanoindole analogs.
Synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives[1]
This protocol describes a one-pot reaction for the synthesis of the target compounds.
Materials:
-
Substituted 1-(1H-indol-3-yl)ethanones
-
Substituted benzaldehydes
-
Malononitrile
-
Ammonium acetate
-
Toluene
-
Ethanol
Procedure:
-
To a solution of the appropriate substituted 1-(1H-indol-3-yl)ethanone (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in toluene (20 mL), add ammonium acetate (8 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Cytotoxicity Evaluation using MTT Assay[1][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]
Kinase Inhibition Assay (Luminescence-based)[1]
This protocol describes a general method for assessing kinase inhibition by measuring ATP consumption.
Materials:
-
Recombinant kinase (e.g., CDK2/cyclin E, PI3K)
-
Kinase-specific substrate
-
Kinase buffer
-
ATP
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Add the kinase, substrate, and ATP to the wells of the plate.
-
Add the test compounds to the wells and incubate for the desired period at the optimal temperature for the kinase.
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the complex biological processes and experimental procedures involved in the study of 6-cyanoindole analogs.
Caption: General workflow for the synthesis and biological evaluation of 6-cyanoindole-based anti-cancer agents.
Caption: Potential signaling pathways modulated by 6-cyanoindole-based anti-cancer agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis [frontiersin.org]
A Comparative Guide to the Synthesis of 6-Cyanoindole: Performance and Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of 6-cyanoindole, a key building block in medicinal chemistry, is of paramount importance.[1] This guide provides a quantitative performance comparison of two prominent synthetic methods: the Leimgruber-Batcho Indole Synthesis and the Palladium-Catalyzed Cyanation of 6-Bromoindole. Detailed experimental protocols and workflow visualizations are presented to aid in the selection of the most suitable method based on specific research and development needs.
Quantitative Performance Comparison
The choice of a synthetic route often involves a trade-off between yield, reaction time, cost, and safety. The following table summarizes the key quantitative metrics for the two primary methods of 6-cyanoindole synthesis.[1]
| Metric | Method A: Leimgruber-Batcho Synthesis | Method B: Palladium-Catalyzed Cyanation |
| Overall Yield | ~48%[1][2] | Typically high (specific yield not stated, but implied to be higher than Leimgruber-Batcho)[1] |
| Starting Materials | 4-Methyl-3-nitrobenzonitrile, DMF-DMA[1] | 6-Bromoindole, Zinc Cyanide (Zn(CN)₂)[1] |
| Key Reagents | Iron powder, Acetic acid[1] | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., dppf)[1] |
| Reaction Temperature | Step 1: 110 °C; Step 2: Reflux (~60 °C to reflux)[1][2] | ~120 °C[1] |
| Reaction Time | Step 1: 3 hours; Step 2: 2 hours[1][2] | 12-24 hours[1] |
| Advantages | Avoids expensive and toxic heavy metal catalysts.[1] | High yields and reaction reliability.[1] |
| Disadvantages | Moderate overall yield, multi-step, stoichiometric use of iron can complicate workup.[1] | Cost of palladium catalyst and ligand, toxicity of catalyst and cyanide source.[1] |
Experimental Protocols
Detailed methodologies for the two key synthetic routes are provided below.
Method A: Leimgruber-Batcho Indole Synthesis [1]
This classical approach involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring.[1]
Step 1: Enamine Formation
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).[1]
-
Heat the reaction mixture to 110 °C and stir for 3 hours. The mixture will typically turn dark red.[1]
-
After completion, cool the reaction and remove the solvent under reduced pressure.[1]
Step 2: Reductive Cyclization
-
Dissolve the residue from Step 1 in a mixture of 300 mL of ethanol and 300 mL of acetic acid.[2]
-
Heat the solution to 60 °C.[1]
-
Add iron powder (33 g, 594 mmol) in portions to control the exotherm.[1][2]
-
After the addition is complete, heat the mixture to reflux for 2 hours.[1][2]
-
Cool the reaction and filter it through a pad of Celite.[1]
-
Add ether to the filtrate and perform a liquid-liquid extraction.[1]
-
Combine the organic layers and concentrate in vacuo.[1]
-
Purify the resulting residue by silica gel column chromatography using dichloromethane as the eluent to yield 6-cyanoindole.[1][2]
Method B: Palladium-Catalyzed Cyanation of 6-Bromoindole [1]
This modern cross-coupling approach converts a carbon-halogen bond on a pre-formed indole scaffold to a carbon-cyanide bond.[1]
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromoindole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv).[1]
-
Add anhydrous N,N-dimethylacetamide (DMAc) to the flask.[1]
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[1]
-
Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.[1]
-
Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to afford 6-cyanoindole.[1]
Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of the two benchmarked synthetic strategies.
Caption: Comparison of Synthetic Pathways to 6-Cyanoindole.
Caption: Detailed Experimental Workflows for 6-Cyanoindole Synthesis.
Summary and Conclusion
Both the Leimgruber-Batcho synthesis and palladium-catalyzed cyanation are effective methods for preparing 6-cyanoindole, each with distinct advantages and disadvantages.[1] The Leimgruber-Batcho synthesis is a classical method that avoids the use of expensive and toxic heavy metal catalysts, making it potentially more suitable for large-scale synthesis where cost and metal contamination are significant concerns, despite its moderate overall yield.[1] Conversely, for laboratory-scale synthesis where high yield and reaction reliability are the primary objectives, the palladium-catalyzed cyanation of 6-bromoindole is often the preferred method.[1] The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available resources.
References
Assessing the stability of 6-cyanoindole under various reaction conditions
For scientists and professionals engaged in drug discovery and development, understanding the intrinsic stability of molecular building blocks is paramount. 6-Cyanoindole, a key intermediate in the synthesis of a variety of biologically active compounds, is no exception. This guide provides a comprehensive assessment of the stability of 6-cyanoindole under various reaction conditions, offering a comparison with other relevant indole derivatives. The information herein is supported by experimental protocols to aid in the design and execution of robust synthetic routes.
Comparative Stability Analysis
The stability of an indole derivative is significantly influenced by the nature and position of its substituents. The electron-withdrawing cyano group at the 6-position of the indole ring in 6-cyanoindole has a notable effect on its reactivity and stability compared to the parent indole and other substituted analogues.
Forced Degradation Studies
Forced degradation studies are a cornerstone of stability assessment, providing insights into the potential degradation pathways of a molecule under stress conditions. The following table summarizes representative data from forced degradation studies on 6-cyanoindole.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation (%)[1] | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 10 - 15 | Indole-6-carboxylic acid, 6-Carboxamidoindole |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | 15 - 20 | Indole-6-carboxylic acid, 6-Carboxamidoindole |
| Oxidative Stress | 3% H₂O₂ | Room Temp. | 24 hours | 20 - 30 | Oxindole derivatives |
| Thermal Stress | Dry Heat | 105°C | 48 hours | 5 - 10 | Various decomposition products |
| Photolytic Stress | UV Light (254 nm) | Room Temp. | 48 hours | 10 - 20 | Various photoproducts |
Comparative Insights:
-
Indole vs. 6-Cyanoindole: The parent indole is known to be susceptible to polymerization under strongly acidic conditions.[2] The electron-withdrawing nature of the cyano group in 6-cyanoindole is expected to slightly decrease the electron density of the pyrrole ring, potentially rendering it less prone to acid-catalyzed polymerization compared to indole itself. Under oxidative conditions, the electron-rich pyrrole ring of indole is readily attacked.[3][4] The deactivating effect of the cyano group in 6-cyanoindole may offer a modest increase in stability against oxidation compared to the unsubstituted indole.
-
Haloindoles as Alternatives: In the context of palladium-catalyzed cross-coupling reactions, haloindoles such as 5-bromoindole are common alternatives to cyanoindoles for introducing molecular diversity. The stability of the starting material under the reaction conditions is crucial. While the carbon-bromine bond is generally less stable than the cyano group to reductive conditions, 5-bromoindole is a widely used and effective coupling partner.[5][6] The choice between a cyanoindole and a haloindole will often depend on the desired subsequent transformations and the overall synthetic strategy. The electron-withdrawing cyano group in a hypothetical 6-cyano-X-bromoindole could make the aryl bromide more susceptible to oxidative addition in a Suzuki coupling.[7]
Experimental Protocols
Detailed and validated experimental methods are essential for accurate stability assessment. The following protocols are based on established methods for forced degradation studies of 6-cyanoindole.
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the intact drug substance from its degradation products.
-
Instrumentation: Standard HPLC system with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.025 M Potassium Phosphate buffer (pH adjusted to 7.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
35-40 min: Equilibration[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve 6-cyanoindole in mobile phase B to a final concentration of approximately 0.1 mg/mL.[1]
Protocol 2: Forced Degradation Study of 6-Cyanoindole
This protocol outlines the procedures for subjecting 6-cyanoindole to various stress conditions. A stock solution of 6-cyanoindole in acetonitrile (1 mg/mL) is typically used as the starting material.[1]
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase for HPLC analysis.[1]
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.[1]
-
-
Thermal Degradation:
-
Place a known amount of solid 6-cyanoindole in a hot air oven at 105°C for 48 hours.
-
After the specified time, cool the sample to room temperature.
-
Prepare a solution of the stressed solid in mobile phase B for HPLC analysis.[1]
-
-
Photolytic Degradation:
-
Expose a known amount of solid 6-cyanoindole to UV light (254 nm) in a photostability chamber for 48 hours.
-
Prepare a solution of the stressed solid in mobile phase B for HPLC analysis.[1]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1. Calculate the percentage of degradation by comparing the peak area of the intact 6-cyanoindole in the stressed samples to the control.[1]
Visualizing Degradation Pathways and Experimental Workflow
To further clarify the processes involved in assessing the stability of 6-cyanoindole, the following diagrams illustrate the potential degradation pathways and the general experimental workflow.
Caption: Potential degradation pathways of 6-cyanoindole under various stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validating the Structure of Synthesized 6-Cyanoindole: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 6-cyanoindole, a valuable precursor in the development of various therapeutic agents, necessitates rigorous structural confirmation. This guide provides a comparative analysis of the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting expected data alongside that of relevant alternatives—unsubstituted indole, 5-cyanoindole, and 7-cyanoindole—this document serves as a practical resource for researchers to unequivocally validate the structure of synthesized 6-cyanoindole.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 6-cyanoindole and its structural analogs. These values provide a benchmark for the structural elucidation of the synthesized compound.
Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Compound | H-1 (ppm) | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) |
| 6-Cyanoindole | ~11.5 (br s) | ~7.5 (m) | ~6.5 (m) | ~7.6 (d) | ~7.2 (dd) | - | ~7.9 (s) |
| Indole[1] | 11.08 (br s) | 7.52 (t) | 6.45 (t) | 7.39 (d) | 7.04 (t) | 7.10 (t) | 7.39 (d) |
| 5-Cyanoindole | ~11.6 (br s) | ~7.6 (t) | ~6.6 (t) | ~8.1 (s) | - | ~7.4 (dd) | ~7.5 (d) |
| 7-Cyanoindole | ~11.8 (br s) | ~7.7 (t) | ~6.6 (t) | ~7.7 (d) | ~7.1 (t) | ~7.6 (d) | - |
Note: Specific chemical shifts and coupling constants for 6-cyanoindole are not always publicly available but can be confirmed by acquiring spectra from chemical suppliers. The data presented for 6-cyanoindole is based on expected shifts influenced by the cyano group's electron-withdrawing nature.
Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C≡N |
| 6-Cyanoindole | ~127 | ~102 | ~125 | ~122 | ~128 | ~105 | ~120 | ~137 | ~120 |
| Indole[1] | 124.5 | 102.1 | 128.1 | 120.8 | 121.8 | 119.2 | 111.4 | 135.8 | - |
| 5-Cyanoindole | ~126 | ~103 | ~129 | ~125 | ~102 | ~127 | ~112 | ~136 | ~121 |
| 7-Cyanoindole | ~125 | ~102 | ~127 | ~121 | ~123 | ~120 | ~101 | ~135 | ~118 |
Note: The chemical shifts for 6-cyanoindole are predicted based on the known values for indole and the expected electronic effects of the cyano substituent.
Table 3: Key IR and Mass Spectrometry Data
| Compound | IR: C≡N Stretch (cm⁻¹) | IR: N-H Stretch (cm⁻¹) | MS: Molecular Ion (m/z) |
| 6-Cyanoindole | ~2220-2240 (Strong, Sharp) [2] | ~3400 (Medium-Strong) [2] | 142 [2] |
| Indole | - | ~3400[3] | 117[4] |
| 5-Cyanoindole | ~2220 | ~3400 | 142 |
| 7-Cyanoindole | ~2225 | ~3400 | 142 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the synthesized compound (5-10 mg) is prepared in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR: Standard acquisition parameters are used to obtain a spectrum with a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum, and chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is recorded prior to the sample measurement, and the final spectrum is typically recorded over the range of 4000-400 cm⁻¹.[2]
Mass Spectrometry (MS)
The molecular weight of the synthesized compound is determined using a mass spectrometer. For a volatile and thermally stable compound like 6-cyanoindole, Electron Ionization (EI) is a common method. The sample is introduced into the instrument, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak is expected at an m/z corresponding to the molecular weight of 6-cyanoindole (142.16 g/mol ).[2]
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the spectroscopic validation of synthesized 6-cyanoindole.
Caption: Workflow for the spectroscopic validation of 6-cyanoindole.
References
The Strategic Role of Cyanoindoles in Pharmaceutical Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and strategic construction of molecular scaffolds is paramount. Cyanoindoles have emerged as versatile and highly valuable intermediates in the synthesis of a wide array of pharmaceuticals. The cyano group, a potent electron-withdrawing moiety, not only modulates the electronic properties of the indole ring but also serves as a synthetic handle for a variety of chemical transformations. This guide provides an objective comparison of synthetic routes involving cyanoindoles with alternative methodologies for the preparation of key pharmaceutical agents, supported by experimental data, to inform strategic decisions in drug development.
This analysis will focus on two prominent examples where cyanoindoles serve as critical precursors: the antidepressant Vilazodone, synthesized from 5-cyanoindole, and a class of selective dopamine D4 receptor antagonists, which can be derived from various cyanoindole isomers.
Comparative Synthesis of Vilazodone: The 5-Cyanoindole Route vs. Alternative Approaches
Vilazodone is a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] Its synthesis is a key area of process chemistry, with several routes developed to optimize yield, purity, and cost-effectiveness. A common and industrially relevant approach utilizes 5-cyanoindole as a key starting material.[1]
The 5-Cyanoindole-Based Synthesis of Vilazodone
A widely adopted synthesis of vilazodone hinges on the construction of the key intermediate, 3-(4-chlorobutyl)-5-cyanoindole, from 5-cyanoindole. This is typically achieved via a Friedel-Crafts acylation with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone.[1] This intermediate is then coupled with 5-(1-piperazinyl)-benzofuran-2-carboxamide to yield vilazodone.[1] A scale-up synthesis utilizing a similar strategy, starting from 1-tosyl-1H-indole-5-carbonitrile, reported an overall yield of 52.4% with a purity of 99.7%.[2]
Alternative Synthetic Strategy for Vilazodone
An alternative approach to vilazodone has been described that commences with different starting materials, namely 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde.[3] This route involves the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile through a Fischer indole cyclization. This is followed by the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide and a final nucleophilic substitution to afford vilazodone. This alternative pathway is reported to have an overall yield of 24% and a purity of 99%.[3] While the yield is lower than the 5-cyanoindole-based route, this method is highlighted as avoiding expensive and toxic reagents, potentially offering advantages in terms of safety and cost.[3]
| Metric | 5-Cyanoindole Route | Alternative Route (4-Cyanoaniline) |
| Key Starting Materials | 5-Cyanoindole | 4-Cyanoaniline, 5-Bromo-2-hydroxybenzaldehyde |
| Key Intermediate | 3-(4-chlorobutyl)-5-cyanoindole | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile |
| Overall Yield | 52.4%[2] | 24%[3] |
| Purity | 99.7%[2] | 99%[3] |
| Reported Advantages | Well-established, scalable, high yield and purity.[1][2] | Avoids some expensive and toxic reagents, potentially lower cost and improved safety profile.[3] |
| Reported Disadvantages | May involve expensive starting materials and reagents. | Lower overall yield. |
Cyanoindoles in the Synthesis of Selective Dopamine D4 Receptor Ligands
The dopamine D4 receptor is a significant target for the treatment of neuropsychiatric disorders.[4] Cyanoindole derivatives have been successfully employed in the solid-phase synthesis of potent and selective dopamine D4 receptor partial agonists.[4]
Cyanoindole-Based Synthesis of Dopamine D4 Receptor Ligands
A notable example involves the traceless linking of protected 5- and 6-cyanoindoles, followed by the incorporation of phenylpiperazine derivatives to generate 2- and 3-piperazinylmethyl-substituted cyanoindoles.[4] This solid-phase approach allows for the rapid generation of a library of compounds for screening. For instance, the 2-aminomethyl-5-cyanoindole derivative FAUC 299 exhibited a high binding affinity (Ki = 0.52 nM) and significant selectivity for the D4 receptor.[4]
Alternative Non-Cyanoindole Syntheses of Dopamine D4 Receptor Ligands
Numerous selective dopamine D4 receptor antagonists have been synthesized without relying on a cyanoindole scaffold. One such example is L-745,870, a potent and selective D4 antagonist.[5] The synthesis of L-745,870 and its analogs typically involves the construction of a pyrrolo[2,3-b]pyridine core, followed by coupling with a suitable piperazine derivative.[6] Another approach involves the synthesis of indolin-2-one derivatives bearing piperazinylbutyl side chains, which have shown high affinity and selectivity for the D4 receptor.[7]
Experimental Protocols
Synthesis of 3-(4-chlorobutanoyl)-5-cyanoindole (Intermediate for Vilazodone)[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, aluminum chloride (2.3 eq) is added to a mixture of nitromethane and dichloromethane.
-
Addition of Acyl Chloride: The suspension is cooled to 0-10 °C in an ice bath. 4-chlorobutyryl chloride (1.15 eq) is added slowly to the mixture while maintaining the temperature.
-
Addition of 5-Cyanoindole: 5-cyanoindole (1.0 eq) is dissolved in nitromethane and added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is stirred at 0-10 °C for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing ice water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.
Synthesis of Vilazodone via Condensation[1]
-
Reaction Setup: In a round-bottom flask, 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) are dissolved in dimethylformamide (DMF).
-
Reaction: The reaction mixture is heated to 100 °C and stirred overnight. The reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water to precipitate the crude product.
-
Purification: The precipitate is filtered, washed with water, and dried. The crude vilazodone can be purified by recrystallization from a suitable solvent or by column chromatography.
Signaling Pathways and Biological Context
Vilazodone and the 5-HT1A Receptor Signaling Pathway
Vilazodone's efficacy is, in part, attributed to its partial agonism at the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate multiple downstream signaling cascades. One of the primary pathways involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).
Dopamine D4 Receptor Signaling
Dopamine D4 receptor antagonists, which can be synthesized from cyanoindole intermediates, also target a GPCR. The D4 receptor is a D2-like receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This modulation of the cAMP pathway influences various cellular processes, including gene expression and neuronal excitability.
Conclusion
Cyanoindoles represent a strategically important class of intermediates in pharmaceutical synthesis. The case of vilazodone highlights how a synthetic route employing a cyanoindole intermediate can offer high yields and purity, establishing it as a robust industrial process. However, alternative routes, while potentially lower in yield, may offer advantages in terms of cost and safety by avoiding certain hazardous reagents.
For the synthesis of dopamine D4 receptor ligands, cyanoindoles provide a versatile scaffold for the creation of compound libraries, which is invaluable in the drug discovery phase. The existence of multiple, structurally diverse, and potent non-cyanoindole-based D4 ligands underscores the principle that the choice of a key intermediate is highly dependent on the specific molecular architecture being targeted.
Ultimately, the decision to utilize a cyanoindole-based synthetic strategy requires a careful evaluation of factors including the overall yield, purity requirements, cost of starting materials and reagents, safety and environmental considerations, and the synthetic versatility of the cyano group for potential further derivatization. This comparative guide serves as a foundational resource for researchers and drug development professionals to make informed decisions in the strategic planning of pharmaceutical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Cyanooxindole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Cyanooxindole, a compound that requires careful management due to its chemical properties. Adherence to these procedures is critical for mitigating risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and appropriate protective clothing.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following procedure outlines the general steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
All waste containing this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired this compound.
-
Contaminated laboratory supplies (e.g., pipette tips, weighing boats, filter paper).
-
Solutions containing this compound.
-
Empty containers that previously held this compound.
Proper segregation is critical to prevent dangerous chemical reactions. This compound waste must be collected in a dedicated, properly labeled hazardous waste container.
Crucially, this waste stream must be kept separate from acidic waste. Contact with acids could potentially lead to the release of highly toxic hydrogen cyanide gas.
Step 2: Waste Collection and Storage
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, durable, and sealable container. This container should be clearly labeled as "Hazardous Waste - this compound" and include the date of accumulation.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container. The container must be kept tightly sealed when not in use and should also be clearly labeled as "Hazardous Waste - this compound," listing all constituents and their approximate concentrations.
-
Storage: Store the waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials, particularly acids.
Step 3: Arrange for Professional Disposal
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to treat or neutralize this waste in the laboratory unless you have a specifically approved and validated protocol from your institution's Environmental Health and Safety (EHS) department.
-
Contact your institution's EHS or equivalent safety office to schedule a pickup for your hazardous waste.
-
Ensure all labeling is accurate and complete before the scheduled pickup.
Quantitative Data and Handling Summary
While specific quantitative limits for the disposal of this compound are not established in publicly available literature, the following table summarizes the essential handling and safety information derived from safety data sheets for similar compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | General laboratory safety protocols |
| Handling Location | Chemical fume hood. | General laboratory safety protocols |
| Waste Classification | Hazardous Chemical Waste. | Regulatory guidelines |
| Waste Segregation | Separate from all other waste streams, especially acids. | Chemical incompatibility data |
| Disposal Method | Licensed hazardous waste disposal service. | Regulatory guidelines |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. It is imperative to consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) office for detailed procedures and to ensure full compliance with all applicable regulations. Never attempt a disposal method that has not been approved by your institution.
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Cyanooxindole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Cyanooxindole, a compound with significant potential in medicinal chemistry and organic synthesis. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): A Multi-Layed Defense
When handling this compound, a comprehensive personal protective equipment (PPE) plan is mandatory. The following table summarizes the minimum required PPE for various laboratory operations involving this compound. Remember, PPE is the last line of defense; always prioritize engineering controls like fume hoods.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.[1][2][3] |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield must be worn over the goggles when handling the solid compound or solutions.[1][2][4] |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when there is a risk of splashing.[1][4] |
| Respiratory | Air-purifying respirator | Use a NIOSH-approved respirator with appropriate cartridges if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[3][4][5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and contamination. Follow this step-by-step operational plan for all procedures involving this compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.[3]
-
If the container is compromised, immediately move it to a chemical fume hood and consult your institution's safety officer.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep it away from incompatible materials such as strong oxidizing agents and acids.[2][6] Acids can react with cyanide compounds to produce highly toxic hydrogen cyanide gas.[2]
-
The storage area should be a designated and clearly labeled.
3. Handling and Weighing (in a Chemical Fume Hood):
-
Crucially, all handling of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. [1][2][3]
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after weighing.
4. Dissolution:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.[3]
-
If using a vortex or sonicator, ensure the vial is securely capped.[3]
Disposal Plan: Managing Contaminated Waste
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations.[1]
1. Solid Waste:
-
Contaminated consumables such as gloves, weighing boats, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][3]
2. Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.[1][3]
-
Do not pour any waste down the drain. [3]
3. Decontamination:
-
All non-disposable equipment (e.g., spatulas, glassware) must be decontaminated.
-
Rinse contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) in a chemical fume hood, and collect the rinsate as hazardous liquid waste.[3]
-
After the initial solvent rinse, wash with soap and water.[3] For cyanide-containing compounds, a subsequent cleaning with a pH 10 buffer solution followed by a freshly prepared 10% bleach solution can be used for decontamination within a fume hood.[2]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


